5,7-Dimethoxyflavanone
Description
5,7-Dimethoxyflavanone is a natural product found in Eucalyptus sieberi, Piper methysticum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-72-2 | |
| Record name | 5,7-Dimethoxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavanone that has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavonoid family, this compound exhibits a range of biological properties, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic effects. This technical guide provides a comprehensive overview of the principal natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound and structurally related methoxylated flavanones have been identified in a variety of plant species. The primary sources belong to the Zingiberaceae, Asteraceae, and Rutaceae families.
Table 1: Principal Natural Sources of this compound and Related Compounds
| Plant Family | Species Name | Common Name | Plant Part | Reported Compound(s) |
| Zingiberaceae | Kaempferia parviflora | Black Ginger, Thai Ginseng | Rhizomes | This compound[1][2][3] |
| Zingiberaceae | Boesenbergia rotunda | Chinese Ginger, Fingerroot | Rhizomes | This compound[4] |
| Asteraceae | Chromolaena odorata (syn. Eupatorium odoratum) | Siam Weed | Aerial Parts, Leaves | Methoxylated flavanones[5] |
| Rutaceae | Citrus species | Orange, Mandarin, etc. | Peels | Polymethoxyflavones |
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. Kaempferia parviflora is a particularly rich source of this compound.
Table 2: Quantitative Yield of this compound from Kaempferia parviflora
| Extraction Method | Solvent | Analytical Method | Yield of this compound | Reference |
| Soxhlet Extraction | 95% Ethanol | TLC-Densitometry | 2.15 ± 0.64 g/100 g of dry rhizomes | |
| Soxhlet Extraction | 95% Ethanol | TLC Image Analysis | 1.96 ± 0.51 g/100 g of dry rhizomes | |
| Maceration | 95% (v/v) Ethanol | Not specified | 48.10 g/100 mL of concentrated extract | |
| Ultrasound-Assisted Extraction (UAE) | 95% (v/v) Ethanol | Not specified | Optimized for total methoxyflavones |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are detailed methodologies based on published literature.
Protocol 1: Isolation of this compound from Kaempferia parviflora Rhizomes
This protocol is based on the methods described for the extraction and quantification of this compound from K. parviflora.
1. Plant Material Preparation:
- Obtain fresh rhizomes of Kaempferia parviflora.
- Clean the rhizomes to remove any soil and debris.
- Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
- Soxhlet Extraction:
- Accurately weigh a known amount of the dried rhizome powder (e.g., 50 g).
- Place the powder in a thimble and insert it into a Soxhlet apparatus.
- Extract the powder with 95% ethanol for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube becomes colorless).
- Ultrasound-Assisted Extraction (Optimized):
- Combine the dried rhizome powder with 95% (v/v) ethanol at a solvent-to-solid ratio of 50:1 (mL/g).
- Place the mixture in an ultrasonic bath and sonicate for approximately 16 minutes.
- Separate the extract from the solid residue by filtration.
3. Purification and Analysis:
- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
- Thin-Layer Chromatography (TLC) Analysis:
- Prepare TLC plates coated with silica gel 60 F254.
- Spot the concentrated extract and a standard of this compound onto the plate.
- Develop the plate in a chromatographic tank using a mobile phase of toluene:chloroform:acetone:formic acid (5:4:1:0.2 v/v/v/v).
- Visualize the separated compounds under UV light (254 nm and 366 nm).
- Column Chromatography for Isolation:
- Pack a glass column with silica gel as the stationary phase.
- Load the concentrated extract onto the top of the column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
- Collect fractions and monitor them by TLC to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
4. Characterization:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with a reference standard.
Protocol 2: General Protocol for Isolation of Flavanones from Boesenbergia rotunda Rhizomes
This protocol is adapted from methodologies used for the isolation of flavonoids from B. rotunda.
1. Plant Material Preparation:
- Prepare dried and powdered rhizomes of Boesenbergia rotunda as described in Protocol 1.
2. Extraction and Partitioning:
- Macerate the powdered rhizomes (e.g., 5 kg) in ethanol at room temperature for 24 hours. Repeat the extraction three times.
- Filter the combined ethanolic extracts and concentrate them under vacuum to yield a crude extract.
- Partition the crude extract successively with n-hexane, chloroform, and ethyl acetate.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction, which is expected to be rich in flavonoids, to Vacuum Liquid Chromatography (VLC) on silica gel.
- Elute the VLC column with a stepwise gradient of solvents of increasing polarity.
- Further purify the fractions obtained from VLC using gravity column chromatography on silica gel.
- Monitor the fractions by TLC to isolate the target flavanone.
4. Characterization:
- Characterize the purified compound using spectroscopic methods (UV, IR, NMR, MS) to confirm its structure as this compound.
Signaling Pathways and Biological Activities
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: Anticancer mechanisms of this compound.
Neuroprotective and Anti-Sarcopenic Effects
The neuroprotective effects of this compound are linked to its modulation of GABAergic and serotonergic pathways. Its ability to combat sarcopenia (age-related muscle loss) is associated with the stimulation of the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the upregulation of mitochondrial biogenesis.
Caption: Neuroprotective and anti-sarcopenic pathways of this compound.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. Kaempferia parviflora stands out as a particularly rich and well-documented source. The experimental protocols provided in this guide offer a solid foundation for the isolation and purification of this flavanone for further research and development. Understanding its mechanisms of action through various signaling pathways is crucial for harnessing its full potential in the development of novel therapeutics for a range of diseases. Further studies are warranted to explore additional natural sources, optimize isolation techniques, and fully elucidate its pharmacological profile.
References
- 1. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,7-Dimethoxyflavanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 5,7-dimethoxyflavanone and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines common synthetic methodologies, presents key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Introduction: The Therapeutic Potential of this compound Derivatives
Flavanones are a class of flavonoids characterized by a 2-phenyl-benzopyran-4-one skeleton.[1] Among these, this compound and its derivatives have garnered considerable attention for their pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.[1][2][3][4] The methoxy groups at the 5 and 7 positions of the A-ring are crucial for their biological effects. Structural modifications to this core scaffold offer a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. 5,7-Dimethoxyflavone, a related compound, has been shown to be a more potent inhibitor of cancer cell proliferation than its unmethylated analog, chrysin.
Synthetic Pathways to this compound and Its Derivatives
The most prevalent method for synthesizing flavanones is through the cyclization of their corresponding 2'-hydroxychalcone precursors. This two-step approach typically involves:
-
Claisen-Schmidt Condensation: An acid- or base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone.
-
Intramolecular Cyclization: The subsequent cyclization of the 2'-hydroxychalcone to yield the flavanone ring system.
Synthesis of the this compound Core
The synthesis of the parent this compound generally starts from 2'-hydroxy-4',6'-dimethoxyacetophenone, which is reacted with benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then cyclized under basic conditions to afford this compound.
Synthesis of Derivatives
The synthesis of this compound derivatives is achieved by employing substituted benzaldehydes in the initial Claisen-Schmidt condensation. This allows for the introduction of various functional groups onto the B-ring of the flavanone scaffold, enabling the exploration of structure-activity relationships (SAR). For example, using halogenated or carboxylated benzaldehydes leads to the corresponding halogenated or carboxylated this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from cited literature, including yields and biological activity.
| Compound | Starting Materials | Yield (%) | Reference |
| 5,7-Dimethoxyflavone | 2'-Hydroxy-4',6'-dimethoxychalcone | 81 | |
| 4'-Bromo-5,7-dimethoxyflavanone (4D) | 2'-Hydroxy-4',6'-dimethoxyacetophenone, 4-Bromobenzaldehyde | Not Specified | |
| 2'-Carboxy-5,7-dimethoxyflavanone (4F) | 2'-Hydroxy-4',6'-dimethoxyacetophenone, 2-Carboxybenzaldehyde | Not Specified | |
| This compound (from hydrogenation) | 5,7-Dimethoxyflavone | Not Specified |
| Compound/Derivative | Assay/Model | Results (IC50) | Reference |
| 5,7-Dimethoxyflavone | Cytotoxicity against HepG2 cells | 25 µM | |
| Oxime derivative of 5,7-dimethoxyflavone (Compound 4) | Cytotoxicity against HepG2 cells | 36.38 µg/mL | |
| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Cytotoxicity against HepG2 cells | 25.34 µg/mL | |
| Oxime derivative of 5,7-dimethoxyflavone (Compound 4) | Cytotoxicity against T47D cells | 41.66 µg/mL | |
| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Cytotoxicity against T47D cells | 22.94 µg/mL | |
| Compound 7 (derivative of 5,7-dimethoxyflavone) | Cytotoxicity against HepG2 cells | 21.36 µg/mL | |
| Compound 7 (derivative of 5,7-dimethoxyflavone) | Cytotoxicity against T47D cells | 25.00 µg/mL | |
| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Antifungal against Candida albicans | 48.98 µg/mL | |
| 4'-Bromo-5,7-dimethoxyflavanone (4D) | NO inhibition in LPS-induced RAW 264.7 macrophages | 1.030 µg/mL | |
| 2'-Carboxy-5,7-dimethoxyflavanone (4F) | NO inhibition in LPS-induced RAW 264.7 macrophages | 0.906 µg/mL |
Experimental Protocols
General Synthesis of this compound Derivatives via Chalcone Cyclization
This protocol describes a general method for the synthesis of this compound derivatives, adapted from methodologies for similar flavanones.
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone Derivatives
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in methanol.
-
Add an excess of sodium hydroxide (e.g., 5 equivalents) to the solution and stir until dissolved.
-
Add the desired substituted benzaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Cyclization to this compound Derivatives
-
Dissolve the synthesized 2'-hydroxy-4',6'-dimethoxychalcone derivative (1 equivalent) in methanol.
-
Add sodium acetate (5 equivalents) to the solution.
-
Reflux the mixture for the time required for the reaction to complete (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry.
-
Purify the crude flavanone by column chromatography or recrystallization to yield the final product.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Induced Macrophages
This protocol is based on the assessment of the anti-inflammatory activity of the synthesized compounds.
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until adherent.
-
Pre-treat the cells with various concentrations of the synthesized this compound derivatives for a specified time (e.g., 1 hour).
-
Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow for this compound Derivatives
Caption: General synthesis workflow for this compound derivatives.
NF-κB Signaling Pathway Modulation
5,7-Dimethoxyflavone has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The Claisen-Schmidt condensation followed by intramolecular cyclization remains a robust and versatile method for accessing a wide array of these compounds. The presented data and protocols offer valuable resources for researchers engaged in the design and development of novel flavonoid-based therapeutic agents. The ability to modulate key signaling pathways, such as NF-κB, underscores the significant potential of this class of compounds in addressing inflammatory and proliferative diseases. Further exploration of structure-activity relationships through the synthesis of novel derivatives will be crucial in optimizing their pharmacological profiles for clinical applications.
References
- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
5,7-Dimethoxyflavanone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 5,7-Dimethoxyflavanone. The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Chemical Structure and Identifiers
This compound, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone with methoxy groups at the 5 and 7 positions of the A-ring and a phenyl group at the 2 position of the C-ring. Unlike its corresponding flavone, the C-ring of the flavanone is saturated between the 2nd and 3rd carbons.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one[1] |
| CAS Number | 1036-72-2[1] |
| Molecular Formula | C₁₇H₁₆O₄[1] |
| Molecular Weight | 284.31 g/mol [1] |
| SMILES | COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC[1] |
| InChI | InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 |
| InChIKey | IAFBOKYTDSDNHV-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key computed and experimental properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Solid | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 284.10485899 Da | PubChem |
| Monoisotopic Mass | 284.10485899 Da | PubChem |
| Topological Polar Surface Area | 44.8 Ų | PubChem |
| Heavy Atom Count | 21 | PubChem |
Spectral Data
Spectroscopic data is fundamental for the identification and characterization of this compound.
Table 3: Spectral Data for this compound
| Technique | Key Data Points |
| Mass Spectrometry | Primary fragments and their relative abundances can be found in the PubChem database under CID 378567. |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the carbonyl group, aromatic rings, and ether linkages are available in the PubChem database. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a complete, published, and assigned spectrum is not readily available in the searched literature, typical flavanone structures show characteristic signals for the protons on the C-ring, the aromatic protons on the A and B rings, and the methoxy group protons. |
Biological Activities and Signaling Pathways
Research on the specific biological activities of this compound is less extensive compared to its flavone counterpart. However, studies on its derivatives and comparative analyses provide valuable insights into its potential pharmacological effects.
Anti-inflammatory Activity
While direct studies on this compound are limited, research on its derivatives suggests potential anti-inflammatory properties. A study on 2′-carboxy-5,7-dimethoxy-flavanone and 4′-bromo-5,7-dimethoxy-flavanone demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. This suggests that the this compound scaffold could be a promising starting point for the development of new anti-inflammatory agents.
Cytotoxicity and Anticancer Potential
In a comparative study, this compound did not exhibit significant cytotoxicity or induce apoptosis in the cancer cell lines tested, which was in stark contrast to the potent effects of 5,7-dimethoxyflavone. This highlights the critical role of the C2-C3 double bond in the cytotoxic activity of flavones.
Anti-allergic Activity
A study on 8-hydroxy-5,7-dimethoxyflavanone, a structurally related compound, indicated that it could prevent IgE-driven type I hypersensitivity reactions. This suggests that the this compound core may have potential applications in the management of allergic conditions.
Due to the limited direct research on this compound, specific signaling pathways it modulates have not been elucidated. The following diagram illustrates a general workflow for investigating the bioactivity of a flavonoid compound.
Caption: General workflow for investigating flavonoid bioactivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific advancement. The following sections provide methodologies for the synthesis and potential isolation of this compound.
Synthesis of this compound
This compound can be synthesized from its corresponding flavone, 5,7-dimethoxyflavone, through catalytic hydrogenation.
Protocol: Catalytic Hydrogenation of 5,7-Dimethoxyflavone
-
Materials and Reagents:
-
5,7-Dimethoxyflavone
-
Palladium on charcoal (Pd/C, 10%)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen gas (H₂)
-
Reaction flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 5,7-dimethoxyflavone in a suitable solvent in a reaction flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the flask in a hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the system with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
The following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for this compound.
Isolation from Natural Sources
General Protocol for Flavanone Isolation
-
Materials and Reagents:
-
Dried and powdered plant material
-
Solvents for extraction (e.g., hexane, ethyl acetate, methanol)
-
Silica gel for column chromatography
-
Solvents for chromatography elution
-
TLC plates
-
NMR, MS, and IR spectrometers for characterization
-
-
Procedure:
-
Extraction: Sequentially extract the powdered plant material with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol).
-
Fractionation: Concentrate the extracts and subject the most promising extract (based on preliminary screening) to column chromatography on silica gel.
-
Purification: Elute the column with a gradient of solvents to separate the different components. Collect fractions and monitor by TLC.
-
Isolation: Combine fractions containing the target compound and further purify by preparative TLC or HPLC to obtain the pure flavanone.
-
Characterization: Elucidate the structure of the isolated compound using spectroscopic methods (NMR, MS, IR).
-
The following diagram outlines the general workflow for the isolation of flavanones.
Caption: General workflow for the isolation of flavanones.
Conclusion
This compound is a flavonoid with a well-defined chemical structure. While its biological activities are not as extensively studied as its flavone counterpart, preliminary research on its derivatives suggests potential in the areas of anti-inflammatory and anti-allergic applications. The lack of significant cytotoxicity also presents an interesting avenue for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavanones. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action.
References
The Multifaceted Biological Activities of 5,7-Dimethoxyflavanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavanone (DMF), a naturally occurring polymethoxylated flavanone, has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, underpinned by its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the current state of research on DMF, summarizing its primary biological effects, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the associated molecular pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Core Biological Activities
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, anti-obesity, and antimicrobial activities. These effects are attributed to its ability to modulate critical intracellular signaling cascades.
Anti-inflammatory Activity
DMF has demonstrated significant anti-inflammatory properties in various preclinical models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The anti-inflammatory effects of DMF are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] Animal studies have corroborated these in vitro findings, showing a reduction in paw edema in rodent models of acute inflammation.
Anticancer Activity
DMF has shown promising antineoplastic effects against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in HepG2 liver cancer cells, DMF exhibited cytotoxic effects with an IC50 of 25 µM by generating reactive oxygen species (ROS) and reducing the mitochondrial membrane potential. Its anticancer mechanisms involve the induction of cell cycle arrest, modulation of the PI3K/Akt/mTOR pathway, and inhibition of angiogenesis and metastasis. Furthermore, DMF has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP, ABCG2), suggesting its potential to overcome multidrug resistance in cancer therapy.
Neuroprotective Activity
Emerging evidence highlights the neuroprotective potential of this compound. It has been shown to exert its effects through multiple mechanisms, including the modulation of neurotransmitter systems and the reduction of neuroinflammation. In a mouse model of memory impairment, DMF was found to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α. It also led to an increase in brain-derived neurotrophic factor (BDNF) levels, a key molecule involved in neuronal survival and growth.
Other Biological Activities
-
Anti-obesity: DMF has been shown to inhibit adipogenesis in 3T3-L1 adipocytes and attenuate obesity in high-fat diet-induced obese mice. It downregulates adipogenic transcription factors and activates AMP-activated protein kinase (AMPK).
-
Antimicrobial: While the parent compound shows some activity, derivatives of 5,7-dimethoxyflavone have exhibited notable antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria.
-
Enzyme Inhibition: DMF is an inhibitor of cytochrome P450 (CYP) 3A enzymes, which are involved in the metabolism of a wide range of drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the biological activities of this compound.
| Activity | Assay/Model | Cell Line/Organism | Parameter | Value | Reference |
| Anticancer | Cytotoxicity | HepG2 (Liver Cancer) | IC50 | 25 µM | |
| Anticancer | Cytotoxicity (Oxime Derivative 6) | HepG2 (Liver Cancer) | IC50 | 25.34 µg/mL | |
| Anticancer | Cytotoxicity (Oxime Derivative 6) | T47D (Breast Cancer) | IC50 | 22.94 µg/mL | |
| Anticancer | Cytotoxicity (Compound 7) | HepG2 (Liver Cancer) | IC50 | 21.36 µg/mL | |
| Anticancer | Cytotoxicity (Compound 7) | T47D (Breast Cancer) | IC50 | 25.00 µg/mL | |
| Antifungal | Antifungal Activity (Oxime Derivative 6) | Candida albicans | IC50 | 48.98 µg/mL | |
| Anti-inflammatory | Prostaglandin Biosynthesis Inhibition | Rat Pleurisy Model | - | Marked Inhibition | |
| Anti-inflammatory | COX-2 Inhibition | Enzyme Inhibition Assay | - | Strong Inhibition | |
| Neuroprotective | Molecular Docking | GABRA1 and GABRG2 | Binding Interaction | -9.40 kcal/mol |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density (e.g., 2×10^5 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 25, and 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Incubation: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like LPS in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the mRNA expression levels of specific genes.
-
Cell/Tissue Treatment: Cells or tissues are treated with this compound as per the experimental design.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The fluorescence is measured in real-time during the PCR cycles.
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and the relative expression is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anticancer mechanisms of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, provides a molecular basis for its observed anti-inflammatory, anticancer, and neuroprotective effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for future research aimed at elucidating its mechanisms of action and translating these preclinical findings into clinical applications. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a variety of human diseases.
References
The Neuroprotective Properties of 5,7-Dimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of 5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone. Drawing from preclinical research, this document details its mechanisms of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the implicated cellular signaling pathways.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered on its anti-inflammatory and antioxidant activities. Preclinical studies, both in vitro and in vivo, have demonstrated its potential to mitigate neuronal damage, a hallmark of various neurodegenerative diseases.
In the context of Alzheimer's disease, methoxylated flavones like DMF have been shown to potentially inhibit acetylcholinesterase, reduce the aggregation of amyloid-beta (Aβ), and attenuate oxidative stress in cellular and animal models.[1] These actions target key aspects of Alzheimer's pathophysiology, which includes cholinergic deficits, the formation of amyloid plaques, and neuronal damage from oxidative stress.[1]
A key mechanism of action for DMF is the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] These pathways are central to the inflammatory response. By inhibiting them, DMF can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
Furthermore, DMF has been observed to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival, development, and function of neurons. In animal models of memory impairment, DMF administration led to a significant increase in hippocampal BDNF levels.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective and related effects of this compound.
Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Oral | 21 days | Significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. The 40 mg/kg dose significantly increased BDNF levels. | |
| Aged mice (sarcopenia model) | 25 and 50 mg/kg | Oral | 8 weeks | Decreased serum and gastrocnemius muscle levels of IL-6 and TNF-α. | |
| High-fat diet-induced obese mice | 50 mg/kg/day | Oral | 6 weeks | Significantly decreased body weight gain and fatty liver. | |
| Streptozotocin-induced diabetic rats | 50 and 100 mg/kg | Oral | 60 days | Significantly reduced blood glucose levels (by 52.61% and 64.01%, respectively). | |
| Rat paw edema model | Not specified | Not specified | Not specified | Showed a comparable anti-inflammatory effect to aspirin. | |
| Rat pleurisy model | 75-150 mg/kg | Not specified | Not specified | Reduced exudate volume and inhibited prostaglandin production. |
Table 2: In Vitro Effects of this compound
| Cell Line | Treatment/Insult | Concentration | Duration | Key Findings | Reference |
| Differentiated SH-SY5Y cells | Amyloid-β (Aβ)₁₋₄₂ (25 µM) | 10, 25, 50 µM | Not specified | Statistically significant increase in cell survival at all concentrations compared to Aβ₁₋₄₂ alone. | |
| HepG2 liver cancer cells | - | 10, 25, 50 µM | Not specified | Induced reactive oxygen species (ROS) production, cell cycle arrest at the G₁ phase, and apoptosis. The IC50 for cytotoxic effects was 25 µM. | |
| 3T3-L1 adipocytes | - | 0-20 µM | 8 days | Inhibited lipid accumulation by reducing triglyceride accumulation and inhibited adipocyte differentiation. | |
| VK2/E6E7 and End1/E6E7 cells | - | 0-100 µM | 48 hours | Inhibited proliferation, induced oxidative stress, and induced apoptosis. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its neuroprotective properties.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
Caption: General workflow for investigating the neuroprotective effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of this compound.
SH-SY5Y Cell Culture and Differentiation for Neuroprotection Studies
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
-
Objective: To prepare differentiated SH-SY5Y cells with a mature neuronal phenotype for neuroprotection assays.
-
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
Complete Growth Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 (1:1) supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (ATRA).
-
Tissue culture plates/flasks
-
-
Protocol:
-
Cell Maintenance: Culture undifferentiated SH-SY5Y cells in Complete Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂. Subculture the cells when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed undifferentiated SH-SY5Y cells into the desired culture plates (e.g., 96-well plates for viability assays) at a density of 1 x 10⁴ cells/cm².
-
Adhesion: Allow the cells to adhere for 24 hours in Complete Growth Medium.
-
Initiation of Differentiation: After 24 hours, aspirate the Complete Growth Medium and replace it with Differentiation Medium containing 10 µM retinoic acid.
-
Differentiation Period: Culture the cells for 5-7 days in the Differentiation Medium, replacing the medium every 2-3 days, to allow for the development of a mature, neuron-like phenotype.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To quantify the protective effect of this compound against a neurotoxic insult (e.g., Aβ₁₋₄₂) by measuring cell viability.
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (DMF) stock solution
-
Neurotoxin (e.g., Aβ₁₋₄₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution).
-
Serum-free culture medium
-
-
Protocol:
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of DMF (e.g., 10, 25, 50 µM) for a specified period (e.g., 2 hours) before introducing the neurotoxin (e.g., 25 µM Aβ₁₋₄₂). Incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: After the treatment period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of the 5 mg/mL MTT stock solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitation: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of reactive oxygen species using a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Objective: To determine if this compound can attenuate neurotoxin-induced oxidative stress by measuring intracellular ROS levels.
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (DMF)
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFH-DA stock solution
-
Assay Buffer (e.g., PBS)
-
-
Protocol:
-
Cell Preparation: After treatment with DMF and/or an oxidative stress inducer, remove the media and wash the cells with assay buffer.
-
Probe Loading: Add 100 µL of the ROS labeling solution (e.g., 1X ROS Label diluted in assay buffer) to each well.
-
Incubation: Incubate the cells for 45-60 minutes at 37°C in the dark.
-
Washing: Remove the labeling solution and wash the cells with assay buffer to remove any excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm. The fluorescence intensity is proportional to the level of intracellular ROS.
-
In Vivo Model of Neuroinflammation and Memory Impairment
This protocol describes the induction of neuroinflammation and memory impairment in mice using lipopolysaccharide (LPS), a model used to evaluate the neuroprotective effects of compounds like DMF.
-
Objective: To assess the ability of this compound to prevent neuroinflammation-induced cognitive deficits in an animal model.
-
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound (DMF)
-
Lipopolysaccharide (LPS)
-
Vehicle for administration (e.g., saline, corn oil)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
ELISA kits for cytokine and Aβ measurement
-
-
Protocol:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
DMF Administration: Administer DMF orally at various doses (e.g., 10, 20, 40 mg/kg) daily for a period of 21 days. A control group should receive the vehicle.
-
LPS Induction: On days 18 through 21, induce neuroinflammation by intraperitoneally injecting LPS.
-
Behavioral Testing: Following the treatment period, conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus). Homogenize the tissue and use ELISA kits to measure the levels of Aβ, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and BDNF.
-
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models, primarily through its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways like NF-κB and MAPK, reduce pro-inflammatory cytokine levels, and potentially increase BDNF makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this compound. However, it is important to note that the current evidence is limited to preclinical studies, and further research, including clinical trials, is necessary to establish its efficacy and safety in humans.
References
In Vitro Anticancer Activity of 5,7-Dimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro anticancer activity of 5,7-Dimethoxyflavanone (5,7-DMF), a naturally occurring methylated flavonoid. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action. The primary focus is on the compound's effects on the human liver cancer cell line, HepG2, as a representative model for its anticancer potential. Evidence suggests that 5,7-DMF induces cancer cell death through a multi-faceted approach involving the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[1] This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Quantitative Analysis of Anticancer Effects
The cytotoxic and antiproliferative effects of this compound have been quantitatively assessed against various cancer cell lines. The primary focus of this guide is on the well-documented activity against the HepG2 human liver cancer cell line.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Parameter | Value | Reference |
| IC50 (24h) | 25 µM | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in G1 Phase | Reference |
| 0 (Control) | Not specified | Not specified | [2] |
| 10 | Marginally increased | Considerably increased | |
| 25 | Reasonably increased | Considerably increased | |
| 50 | Dramatically increased | Considerably increased |
An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA. A significant increase in the G1 phase suggests a cell cycle arrest at this stage.
Table 3: Induction of Apoptosis and Related Markers by this compound in HepG2 Cells
| Parameter | Observation | Reference |
| DAPI Staining | Dose-dependent increase in condensed and fragmented nuclei | |
| Mitochondrial Membrane Potential (ΔΨm) | Significant reduction in a time-dependent manner | |
| Reactive Oxygen Species (ROS) Production | Significant increase in a time-dependent manner | |
| Colony Formation | Dose-dependent reduction in colony forming potential |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative analysis of this compound's anticancer activity.
Cell Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Treat HepG2 cells with this compound at the desired concentrations for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population, is determined using appropriate software.
DAPI Staining for Apoptosis
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe morphological changes in the nucleus characteristic of apoptosis.
-
Cell Treatment: Grow HepG2 cells on coverslips and treat with different concentrations of this compound for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: After washing with PBS, stain the cells with DAPI solution (1 µg/mL) for 10 minutes in the dark.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Treat HepG2 cells with this compound for the desired time.
-
Staining: Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes.
-
Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye Rhodamine 123 is used to assess changes in the mitochondrial membrane potential.
-
Cell Treatment: Treat HepG2 cells with this compound for the desired time.
-
Staining: Incubate the cells with Rhodamine 123 (5 µg/mL) at 37°C for 30 minutes.
-
Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the anticancer activity of this compound.
Caption: A general experimental workflow for in vitro analysis.
Caption: Proposed mechanism of this compound action.
Caption: Overview of modulated signaling pathways.
Conclusion
This compound demonstrates significant anticancer activity in vitro against the HepG2 liver cancer cell line. Its mechanism of action is multifaceted, involving the induction of oxidative stress, disruption of mitochondrial function, cell cycle arrest at the G1 phase, and ultimately, the induction of apoptosis. Furthermore, it has been shown to modulate key signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel anticancer agent. Future in vivo studies are warranted to validate these in vitro findings.
References
In-Depth Technical Guide on the Antioxidant Potential of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavanone, a naturally occurring flavanone, has garnered significant interest for its potential therapeutic applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. While direct free radical scavenging activity data is still emerging, in vivo studies have demonstrated its capacity to enhance endogenous antioxidant defenses. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its antioxidant effects.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, this compound stands out due to its unique structural features, which are believed to contribute to its bioactivity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has shown promise in mitigating oxidative stress, primarily through the modulation of cellular signaling pathways that bolster the endogenous antioxidant defense systems.
In Vitro Antioxidant Activity
Currently, there is a notable lack of publicly available, peer-reviewed studies that report specific IC50 values for the direct radical scavenging activity of this compound in common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. This suggests that its primary antioxidant mechanism may not be direct free radical quenching but rather through the upregulation of cellular antioxidant mechanisms.
In Vivo Antioxidant Potential
In contrast to the limited in vitro data, in vivo studies have provided evidence for the antioxidant effects of this compound. A study in streptozotocin-induced diabetic rats demonstrated that oral administration of this compound led to a significant increase in the levels of non-enzymatic antioxidants.
Quantitative Data from In Vivo Studies
The following table summarizes the significant increases in plasma levels of non-enzymatic antioxidants in diabetic rats treated with this compound.
| Antioxidant | Dose of this compound | Percentage Increase vs. Diabetic Control |
| Glutathione (GSH) | 50 mg/kg | 12.5% |
| Vitamin E | 50 mg/kg | 25% |
| Vitamin C | 50 mg/kg | 90% |
| Ceruloplasmin | 50 mg/kg | 33% |
Data extracted from a study on streptozotocin-induced diabetic rats.
Modulation of Cellular Signaling Pathways
The antioxidant effects of many flavonoids are attributed to their ability to modulate signaling pathways that control the expression of antioxidant and cytoprotective genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein synthesis. While the direct interaction of this compound with components of the Nrf2 pathway has not been fully elucidated, its ability to increase endogenous antioxidant levels strongly suggests a modulatory role in this pathway.
Caption: Proposed mechanism of Nrf2 activation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate antioxidant potential. It is important to note that specific parameters may vary between laboratories and should be optimized accordingly.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add a defined volume of the sample or control to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
Add a small volume of the sample or control to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular context.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other peroxyl radical initiator
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and DCFH-DA for a specified incubation period (e.g., 1 hour).
-
Wash the cells with PBS to remove extracellular compounds.
-
Add AAPH to induce oxidative stress.
-
Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The CAA value is calculated as the percentage of inhibition of fluorescence in treated cells compared to control cells. The EC50 value (the concentration required to provide 50% antioxidant effect) can be determined.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This compound demonstrates notable antioxidant potential, primarily through the enhancement of endogenous antioxidant defense mechanisms rather than direct radical scavenging. The in vivo data in diabetic models is promising and suggests a therapeutic potential for conditions associated with oxidative stress. However, to fully elucidate its antioxidant capabilities, further research is warranted. Specifically, future studies should focus on:
-
Determining the in vitro radical scavenging activity of purified this compound to ascertain its direct antioxidant capacity.
-
Investigating the specific molecular interactions of this compound with the components of the Nrf2 signaling pathway to confirm its mechanism of action.
-
Quantifying the effects of this compound on the expression and activity of key antioxidant enzymes , such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Conducting further in vivo studies in various models of oxidative stress-related diseases to validate its therapeutic efficacy.
A deeper understanding of the antioxidant properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for a range of human diseases.
5,7-Dimethoxyflavanone: A Technical Guide for Researchers
CAS Number: 1036-72-2
This technical guide provides an in-depth overview of 5,7-Dimethoxyflavanone, a naturally occurring flavanone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive chemical data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.
Chemical and Physical Data
This compound, a derivative of flavanone, is characterized by the presence of two methoxy groups at the 5 and 7 positions of the A ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1036-72-2 | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| IUPAC Name | 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |
| Synonyms | 5,7-Dimethoxy-2-phenyl-chroman-4-one | [1] |
| Appearance | Solid | |
| Melting Point | 115-117 °C | |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in Chloroform and Ethyl Acetate. | |
| SMILES | COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| InChI | InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| InChIKey | IAFBOKYTDSDNHV-UHFFFAOYSA-N |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.
Materials:
-
2'-hydroxy-4',6'-dimethoxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
Water
-
Hexane
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve 2'-hydroxy-4',6'-dimethoxychalcone (1.0 mmol) in DMSO (2-5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of iodine (8 mol%).
-
Gently reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water and then with hexane.
-
Recrystallize the crude product from an ethanol-water mixture (1:1 v/v) to obtain pure this compound.
Protocol 2: Isolation and Purification of this compound from Kaempferia parviflora
This protocol details the extraction and purification of this compound from the rhizomes of Kaempferia parviflora (black ginger).
Materials:
-
Dried and powdered rhizomes of Kaempferia parviflora
-
95% Ethanol
-
Maceration container
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Extraction:
-
Macerate the powdered Kaempferia parviflora rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Evaporate the solvent from the combined fractions to yield purified this compound.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
TNF-α (or another NF-κB activator)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the treated groups to the TNF-α-stimulated control group.
-
Protocol 4: Western Blot for MAPK Pathway Activation
This protocol describes the assessment of the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to treatment with this compound.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
LPS (Lipopolysaccharide) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to 1 hour.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of ERK, JNK, and p38.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each MAPK, calculate the ratio of the phosphorylated protein to the total protein.
-
Compare the ratios in the treated groups to the LPS-stimulated control to determine the effect of this compound on MAPK phosphorylation.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of 5,7-Dimethoxyflavanone
Executive Summary
This compound (5,7-DMF) is a naturally occurring methylated flavonoid found in plants such as Kaempferia parviflora and Piper caninum.[1][2] It has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and chemopreventive properties.[1][3][4] A critical aspect of evaluating its therapeutic potential lies in understanding its bioavailability and pharmacokinetic profile. Methylation of flavonoids, as seen in 5,7-DMF, is a key structural feature that enhances metabolic stability and bioavailability compared to their non-methylated counterparts like chrysin. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Bioavailability and Absorption
The oral bioavailability of flavonoids is often limited by extensive phase II metabolism in the intestine and liver. However, the methylation of hydroxyl groups in the flavonoid structure, as in this compound, serves to block the sites of conjugation (glucuronidation and sulfation), thereby increasing metabolic resistance and oral absorption.
Studies have shown that 5,7-DMF exhibits high oral absorption and bioavailability with low toxicity and limited metabolism. Following oral administration in mice, 5,7-DMF is rapidly absorbed, with maximal concentrations in plasma and tissues reached within 30 minutes.
Pharmacokinetics
The primary pharmacokinetic data for 5,7-DMF comes from in vivo studies in mice. A single oral dose of 10 mg/kg was administered to evaluate its plasma concentration over time and key pharmacokinetic parameters.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound following a single 10 mg/kg oral dose in mice are summarized below.
| Parameter | Symbol | Mean Value (± SD) | Unit |
| Peak Plasma Concentration | Cmax | 1870 ± 1190 | ng/mL |
| Time to Peak Concentration | Tmax | < 0.5 | h |
| Area Under the Curve (to last) | AUCt | 532 ± 165 | h*ng/mL |
| Terminal Half-life | t1/2 | 3.40 ± 2.80 | h |
| Volume of Distribution | Vd | 90.1 ± 62.0 | L/kg |
| Clearance | CL | 20.2 ± 7.5 | L/h/kg |
| Data sourced from a study in mice receiving a 10 mg/kg oral dose. |
The high volume of distribution (90.1 ± 62.0 L/kg) indicates extensive tissue distribution and accumulation outside the plasma. The compound is cleared from the body in approximately 17 hours.
Experimental Protocol: Pharmacokinetic Study in Mice
The following methodology was employed to determine the pharmacokinetic profile of this compound.
-
Animal Model: Inbred mice were used for the study.
-
Administration: A single oral dose of 10 mg/kg of 5,7-DMF was administered.
-
Sample Collection: Blood and various tissues (heart, lung, liver, kidney, intestine, brain, spleen, muscle, and fat) were collected at predetermined time points after administration.
-
Sample Preparation: Plasma was separated from blood samples. Tissues were homogenized. Specific methods for protein precipitation or solid-phase extraction would be employed to isolate the analyte from the biological matrix.
-
Analytical Method: The concentration of 5,7-DMF in plasma and tissue homogenates was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying drug concentrations in complex biological samples.
Visualization: Pharmacokinetic Experimental Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Distribution
This compound demonstrates extensive distribution into various tissues. Following oral administration, the concentration of 5,7-DMF was found to be significantly higher in most tissues compared to the plasma.
Quantitative Tissue Distribution Data
The tissue distribution pattern shows the highest accumulation in the gut, followed by the liver, kidney, and brain.
| Tissue | Cmax Ratio (Tissue/Plasma) | Partition Coefficient (Kp) |
| Gut | 9.96 | 12.9 |
| Liver | - | - |
| Kidney | - | - |
| Brain | - | - |
| Spleen | - | - |
| Heart | - | - |
| Lung | - | - |
| Adipose | < 1 | 0.65 |
| Muscle | < 1 | - |
| Data shows that Cmax in most tissues was 1.75- to 9.96-fold higher than in plasma. | ||
| The partition coefficients (Kp) ranged from 0.65 to 12.9 across the studied tissues. |
A study using an Atlantic killifish model also demonstrated significant tissue accumulation, with the highest levels observed in the liver and brain (20- to 100-fold). This high accumulation, particularly in the brain, suggests the compound can cross the blood-brain barrier.
Metabolism
The metabolic stability of this compound is a key advantage over its unmethylated analog, chrysin. While chrysin is extensively metabolized into glucuronic acid conjugates, 5,7-DMF shows more limited metabolism.
Metabolic Pathways
The primary metabolic pathway for 5,7-DMF involves O-demethylation, followed by conjugation with glucuronic acid. In the bile of fish exposed to 5,7-DMF, significant amounts of the parent compound were found alongside glucuronidated conjugates of O-demethylated metabolites.
Visualization: Proposed Metabolic Pathway
Caption: Proposed metabolic fate of this compound.
Interaction with Drug-Metabolizing Enzymes
This compound has been shown to be an inhibitor of cytochrome P450 3A (CYP3A) enzymes. In vivo studies in mice demonstrated that repeated administration of 5,7-DMF decreased the expression of CYP3A11 and CYP3A25 in the liver. This inhibition has clinically relevant implications, as it can lead to drug-drug interactions. For example, co-administration of 5,7-DMF with midazolam, a known CYP3A substrate, resulted in a 130% increase in the area under the curve (AUC) and an extended half-life of midazolam.
Furthermore, 5,7-DMF is also a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter. Co-administration with sorafenib, a BCRP substrate, significantly increased the plasma AUC of sorafenib.
Visualization: Drug-Drug Interaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5,7-Dimethoxyflavone | 21392-57-4 [smolecule.com]
5,7-Dimethoxyflavanone: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF), a bioactive flavonoid primarily isolated from medicinal plants such as Kaempferia parviflora (black ginger), is emerging as a promising candidate for the management of metabolic syndrome.[1][2] Metabolic syndrome is a constellation of metabolic dysregulations, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[3][4] Preclinical evidence strongly suggests that DMF can mitigate several facets of this syndrome through its anti-obesity, anti-inflammatory, antidiabetic, and hypolipidemic properties.[1] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized to elucidate its therapeutic potential.
Core Mechanisms of Action in Metabolic Syndrome
This compound exerts its beneficial effects on metabolic syndrome through multiple molecular pathways. Its primary mechanisms involve the modulation of lipid metabolism, enhancement of glucose uptake and insulin sensitivity, and the suppression of chronic low-grade inflammation.
Regulation of Lipid Metabolism and Adipogenesis
DMF has been shown to inhibit adipogenesis, the process of fat cell formation. In vitro studies using 3T3-L1 preadipocytes demonstrate that DMF suppresses the accumulation of lipid droplets and triglycerides in a dose-dependent manner. This is achieved by downregulating key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Consequently, the expression of enzymes involved in lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), is also reduced. Furthermore, DMF activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which promotes lipolysis.
Improvement of Glucose Homeostasis and Insulin Sensitivity
In animal models of diabetes, DMF has demonstrated significant antidiabetic effects. Oral administration of DMF to streptozotocin (STZ)-induced diabetic rats led to a reduction in blood glucose and glycosylated hemoglobin levels. This was accompanied by an increase in plasma insulin and C-peptide, suggesting a protective effect on pancreatic β-cells. The compound is believed to enhance insulin sensitivity and glucose uptake in peripheral tissues like adipocytes, partly through the activation of AMPK.
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation is a key pathological feature of metabolic syndrome. This compound exhibits anti-inflammatory properties by reducing the expression and serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in obese and aged animal models. Additionally, DMF has been shown to increase the levels of non-enzymatic antioxidants, which can help mitigate the oxidative stress associated with metabolic dysfunction.
Enhancement of Mitochondrial Function
Recent studies have highlighted the role of DMF in improving mitochondrial biogenesis, particularly in skeletal muscle. It upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial function. This leads to increased mitochondrial DNA content and enhanced expression of thermogenic genes in adipose tissue, contributing to improved energy expenditure.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are orchestrated through its influence on several key signaling pathways that are central to metabolic regulation.
References
The Role of 5,7-Dimethoxyflavanone in Regulating Key Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These biological functions are intrinsically linked to its ability to modulate critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of how this compound regulates the NF-κB, MAPK, and PI3K/Akt signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the affected pathways to facilitate further research and drug development efforts.
Introduction
This compound is a polymethoxylated flavone found in various medicinal plants, most notably Kaempferia parviflora (black ginger).[1] Its chemical structure, characterized by methoxy groups at the 5 and 7 positions of the A ring, contributes to its enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts.[2] Preclinical studies have consistently demonstrated the potential of DMF to mitigate a range of pathological conditions by targeting fundamental cellular signaling networks. This guide will delve into the molecular mechanisms underlying these effects, with a focus on its interactions with the NF-κB, MAPK, and PI3K/Akt pathways.
Modulation of Inflammatory Signaling Pathways
Inflammation is a complex biological response implicated in numerous diseases. This compound has been shown to exert potent anti-inflammatory effects by targeting key signaling pathways that regulate the production of pro-inflammatory mediators.[1]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been demonstrated to suppress the activation of the NF-κB pathway. This inhibitory action leads to a downstream reduction in the expression and production of various inflammatory mediators. For instance, in LPS-stimulated macrophages, DMF has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It comprises a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors such as activator protein-1 (AP-1), leading to the expression of inflammatory genes.
Studies have indicated that 5,7-dimethoxyflavone can downregulate the MAPK signaling pathway, contributing to its anti-inflammatory properties. By inhibiting the phosphorylation of key MAPK proteins, DMF can suppress the downstream activation of transcription factors and the subsequent production of pro-inflammatory mediators.
Caption: this compound's inhibitory effect on the MAPK pathway.
Involvement in Cancer-Related Signaling Pathways
This compound has demonstrated anticancer activity against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation leads to the phosphorylation and regulation of numerous downstream targets, including the mammalian target of rapamycin (mTOR), which plays a critical role in protein synthesis and cell growth.
Evidence suggests that 5,7-dimethoxyflavone can modulate the PI3K/Akt pathway. In the context of sarcopenia, DMF has been shown to stimulate the PI3K/Akt pathway, leading to increased protein synthesis. Conversely, in certain cancer models, flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, thereby suppressing cancer cell growth and proliferation. Further research is needed to fully elucidate the context-dependent effects of DMF on this pathway in different cancer types.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | Assay | Result (IC50) | Reference |
| HepG2 (Liver) | Cytotoxicity (MTT) | 25 µM |
Table 2: Anti-inflammatory and Other Activities of this compound
| Model/Assay | Endpoint Assessed | Concentration/Dose | Quantitative Result | Reference |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide Production | - | Inhibition of NO production | |
| LPS-stimulated RAW 264.7 macrophages | Pro-inflammatory Cytokines (TNF-α, IL-1β) | - | Reduction in cytokine levels | |
| Aged Mice (Sarcopenia model) | Serum IL-6 and TNF-α levels | 25 and 50 mg/kg/day (p.o.) | Significant decrease in serum cytokine levels | |
| Streptozotocin-induced diabetic rats | Blood Glucose Levels | 100 mg/kg | 64.01% reduction in plasma glucose | |
| B16F10 melanoma cells | Melanogenesis | 0-25 μM | Induction of melanogenesis by increasing cAMP |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in cited studies.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 5,7-dimethoxyflavone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: General workflow for an MTT cytotoxicity assay.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of 5,7-dimethoxyflavone for a specific time.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Western Blotting
This technique is used to detect specific proteins in a sample and to assess the effect of 5,7-dimethoxyflavone on the expression and phosphorylation of signaling proteins.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, total Akt).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted regulatory effects on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its ability to modulate these pathways underpins its observed anti-inflammatory, anticancer, and neuroprotective properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on several key areas:
-
In vivo efficacy and safety: While in vitro and preclinical animal studies are promising, robust clinical trials are necessary to establish the efficacy and safety of 5,7-dimethoxyflavone in humans.
-
Pharmacokinetics and bioavailability: Further studies are needed to optimize the delivery and bioavailability of DMF to target tissues.
-
Mechanism of action: A more detailed elucidation of the specific molecular targets of DMF within each signaling pathway will be crucial for understanding its precise mechanism of action.
-
Therapeutic applications: Exploring the potential of 5,7-dimethoxyflavone in the treatment of a wider range of diseases where these signaling pathways are dysregulated is warranted.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 5,7-Dimethoxyflavanone using a Validated HPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has garnered significant interest due to its diverse biological activities. Research has indicated its potential as a neuroprotective agent, an inhibitor of cytochrome P450 enzymes, and its involvement in anti-inflammatory and anti-cancer pathways.[1][2][3] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism investigations, and quality control of natural product-derived formulations. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to be sensitive, specific, and robust for applications in drug discovery and development.
Experimental Protocols
The following protocols provide a comprehensive workflow for the quantification of this compound in biological matrices, such as plasma.
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining insoluble debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for HPLC-MS analysis.
2. HPLC-MS Analysis
The following HPLC-MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions for a 5-minute re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 285.1 | To be determined | 0.1 | 30 | 15 |
| Internal Standard | Compound specific | Compound specific | 0.1 | To be determined | To be determined |
Note: The specific product ions and optimal cone voltage/collision energy for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.
3. Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. The following parameters should be assessed:
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, matrix components) in the sample. | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | To be evaluated under various storage and processing conditions |
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured format.
Table 5: Summary of Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (% CV) | 3.5% to 8.9% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathways modulated by this compound.
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS. The described method, once validated, will serve as a valuable tool for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. The high sensitivity and specificity of HPLC-MS make it the ideal platform for the accurate determination of this compound in complex biological matrices, thereby facilitating further investigation into its therapeutic potential.
References
Application Notes and Protocols for Cell-Based Assays of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring methoxyflavone that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antineoplastic, and neuroprotective agent.[1][2][3][4] The mechanisms underlying these effects are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2] Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, often associated with the generation of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential. In melanoma cells, it has been observed to increase melanin content through a cAMP-dependent signaling pathway. This document provides detailed protocols for cell-based assays to investigate the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25} |
| 1 | 92 ± 5.1 | |
| 10 | 75 ± 6.2 | |
| 25 | 49 ± 3.8 | |
| 50 | 28 ± 4.1 | |
| 100 | 15 ± 2.9 |
Note: Data is representative and compiled from findings indicating an IC50 of 25 µM in HepG2 liver cancer cells.
Table 2: Apoptosis Induction by this compound in HepG2 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 5,7-DMF (25 µM) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| 5,7-DMF (50 µM) | 38.2 ± 3.5 | 22.9 ± 2.4 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the MTT-based cell viability assay.
Logical Flow for Apoptosis Detection by Flow Cytometry
Caption: Quadrant analysis of apoptosis assay using flow cytometry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Animal Models in 5,7-Dimethoxyflavanone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established in vivo animal models used to investigate the therapeutic potential of 5,7-Dimethoxyflavanone (DMF). Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Introduction to this compound (DMF)
This compound is a naturally occurring flavanone found in several medicinal plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-obesity, and anti-diabetic properties. Preclinical evaluation in various animal models has been instrumental in elucidating its mechanisms of action and therapeutic potential.
I. Animal Models for Neuroprotective Effects of this compound
A. Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This model is used to investigate the anti-neuroinflammatory and neuroprotective effects of DMF. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, mimicking aspects of neurodegenerative diseases.
Application: To assess the ability of DMF to mitigate neuroinflammation, reduce oxidative stress, and prevent neuronal damage.
Experimental Protocol:
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Groups:
-
Vehicle Control (Saline)
-
LPS Control (0.25 mg/kg, intraperitoneal injection)
-
DMF Treatment Groups (e.g., 10, 20, 40 mg/kg, oral gavage) + LPS
-
-
Procedure:
-
Administer DMF or vehicle daily for a predefined period (e.g., 21 days).
-
On the final days of DMF treatment (e.g., days 18-21), induce neuroinflammation by administering a single daily intraperitoneal injection of LPS.
-
Conduct behavioral tests such as the Morris Water Maze and Open Field Test to assess cognitive function and anxiety-like behavior.
-
At the end of the experiment, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical and histological analysis.
-
-
Endpoints:
-
Behavioral outcomes (learning and memory, locomotor activity).
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates using ELISA.
-
Western blot analysis of key signaling proteins (e.g., GABRA1, GABRG2, 5-HT2A, 5-HT2C).
-
RT-PCR analysis of target gene expression.
-
Immunohistochemical analysis of microglial and astrocyte activation.
-
B. Behavioral Assessments
1. Morris Water Maze (MWM): To assess spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 4 days): Mice are trained to find the hidden platform in four trials per day from different starting positions. The latency to find the platform is recorded.
-
Probe Trial (e.g., day 5): The platform is removed, and the time spent in the target quadrant is measured for 60 seconds.
-
2. Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
II. Animal Model for Sarcopenia and Muscle Atrophy
A. Age-Induced Sarcopenia Mouse Model
This model utilizes aged mice to study the effects of DMF on age-related muscle loss and dysfunction.
Application: To evaluate the efficacy of DMF in preventing or reversing sarcopenia by promoting muscle protein synthesis and mitochondrial biogenesis.
Experimental Protocol:
-
Animals: Aged C57BL/6J mice (e.g., 18 months old) are used as the sarcopenic model, with young mice (e.g., 10 weeks old) as controls.[1]
-
Groups:
-
Young Control
-
Aged Control
-
Aged + DMF Treatment Groups (e.g., 25 and 50 mg/kg/day, oral gavage)[1]
-
-
Procedure:
-
Administer DMF or vehicle daily for a specified period (e.g., 8 weeks).[1]
-
Monitor body weight and food intake regularly.
-
Perform functional tests such as grip strength and treadmill running to assess muscle function.
-
-
Endpoints:
-
Muscle mass (e.g., gastrocnemius, tibialis anterior).
-
Grip strength.
-
Treadmill endurance.
-
Western blot analysis of proteins in the PI3K/Akt/mTOR and PGC-1α pathways in muscle tissue.
-
Measurement of serum inflammatory markers (TNF-α, IL-6).[1]
-
III. Animal Models for Metabolic Disorders
A. High-Fat Diet (HFD)-Induced Obesity Mouse Model
This is a widely used model to study the anti-obesity and metabolic regulatory effects of DMF.
Application: To investigate the potential of DMF to prevent weight gain, reduce adiposity, and improve metabolic parameters in the context of a Western-style diet.
Experimental Protocol:
-
Animals: Male C57BL/6J mice (e.g., 4-5 weeks old) are typically used.
-
Diets:
-
Normal Diet (ND)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
-
Groups:
-
ND Control
-
HFD Control
-
HFD + DMF Treatment Group (e.g., 50 mg/kg/day, oral gavage)[2]
-
-
Procedure:
-
Feed mice with their respective diets for a specified duration (e.g., 6 weeks) to induce obesity.
-
Concurrently, administer DMF or vehicle daily.
-
Monitor body weight, and food and water intake weekly.
-
-
Endpoints:
-
Body weight gain.
-
Adipose tissue mass (epididymal, subcutaneous).
-
Serum lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Histological analysis of adipose tissue and liver (for nonalcoholic fatty liver disease).
-
Western blot analysis of adipogenic and lipolytic markers (e.g., PPARγ, C/EBPα, AMPK) in adipose tissue.
-
B. Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is employed to evaluate the anti-diabetic properties of DMF. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Application: To assess the ability of DMF to lower blood glucose, improve insulin sensitivity, and protect pancreatic beta cells.
Experimental Protocol:
-
Animals: Male Wistar rats are commonly used.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 45-60 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring fasting blood glucose levels; rats with levels >250 mg/dL are considered diabetic.
-
-
Groups:
-
Normal Control
-
Diabetic Control
-
Diabetic + DMF Treatment Groups (e.g., 50 and 100 mg/kg/day, oral gavage)
-
-
Procedure:
-
After the induction of diabetes, administer DMF or vehicle daily for a defined period (e.g., 60 days).
-
Monitor blood glucose levels and body weight regularly.
-
-
Endpoints:
-
Fasting blood glucose levels.
-
Serum insulin and C-peptide levels.
-
Glycosylated hemoglobin (HbA1c).
-
Serum lipid profile.
-
Histopathological examination of the pancreas to assess beta-cell integrity.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Dose | 10 mg/kg (oral) | |
| Cmax (plasma) | 1870 ± 1190 ng/mL | |
| Tmax (plasma) | < 30 min | |
| AUCt (plasma) | 532 ± 165 h*ng/mL | |
| Terminal Half-life | 3.40 ± 2.80 h | |
| Volume of Distribution | 90.1 ± 62.0 L/kg | |
| Clearance | 20.2 ± 7.5 L/h/kg |
Table 2: Effects of this compound in a High-Fat Diet-Induced Obesity Mouse Model
| Parameter | HFD Control | HFD + DMF (50 mg/kg) |
| Body Weight Gain (g) | Significant increase | Significantly reduced |
| Total Cholesterol (serum) | Elevated | Suppressed |
| LDL-C (serum) | Elevated | Suppressed |
| Fat Pad Mass | Increased | Reduced |
| Adipocyte Size | Increased | Reduced |
Table 3: Effects of this compound in a Streptozotocin-Induced Diabetic Rat Model
| Parameter | Diabetic Control | Diabetic + DMF (50 mg/kg) | Diabetic + DMF (100 mg/kg) |
| Blood Glucose Reduction (%) | - | 52.61% | 64.01% |
| Plasma Insulin Increase (%) | - | 22.67% | 63.08% |
| C-peptide Increase (%) | - | 30.03% | 60.56% |
| Glycosylated Hemoglobin Reduction (%) | - | 50% | 49.17% |
Signaling Pathways and Experimental Workflows
Experimental Workflow for LPS-Induced Neuroinflammation Model.
Signaling Pathways Modulated by DMF in Sarcopenia.
Signaling Pathways Modulated by DMF in Obesity.
References
Application Notes and Protocols: Molecular Docking Studies of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in silico molecular docking studies of 5,7-Dimethoxyflavanone, a naturally occurring flavonoid with demonstrated therapeutic potential. This document outlines its interactions with various protein targets implicated in neuroprotection, cancer, and inflammation, offering detailed protocols for computational analysis and summarizing key quantitative findings.
Introduction
This compound (5,7-DMF) is a bioactive compound with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects[1][2][3]. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action of 5,7-DMF and for the rational design of novel therapeutics. This document details the target proteins of 5,7-DMF, summarizes the binding affinities, and provides standardized protocols for conducting molecular docking studies.
Target Proteins and Therapeutic Potential
Molecular docking studies have identified several key protein targets for this compound, highlighting its multi-target therapeutic potential.
-
Neuroprotection: 5,7-DMF has shown strong binding affinity for GABA-A receptors (GABRA1 and GABRG2) and serotonin receptors (5-HT2A and 5-HT2C), suggesting its role in modulating GABAergic and serotonergic neurotransmission, which is crucial for its neuroprotective effects[1].
-
Anti-Cancer: The compound has been investigated for its anti-breast cancer properties through the inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase 2 (NOS2). It also targets Breast Cancer Resistance Protein (BCRP), a transporter associated with multidrug resistance, and inhibits Cytochrome P450 (CYP) 3A enzymes. In liver cancer cells (HepG2), 5,7-DMF induces apoptosis and cell cycle arrest.
-
Anti-inflammatory and Other Activities: The anti-inflammatory effects of 5,7-DMF are linked to the inhibition of COX-2 and potential modulation of the NF-κB and MAPK signaling pathways. Additionally, it has been shown to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Studies have also explored its interaction with DNA and its role in mitigating sarcopenia through the regulation of protein turnover and mitochondrial biogenesis.
Quantitative Data Summary
The following table summarizes the quantitative data from molecular docking and in vitro studies of this compound with its target proteins.
| Target Protein | Ligand | Method | Binding Affinity (kcal/mol) | IC50 / % Inhibition | Reference |
| GABRA1 / GABRG2 | This compound | Molecular Docking | -9.40 | - | |
| COX-2 | This compound | Molecular Docking | -8.2 | - | |
| BCRP (MCF7 cells) | This compound | In vitro assay | - | 11 µM | |
| BCRP (HT-29 cells) | This compound | In vitro assay | - | 2 µM | |
| Butyrylcholinesterase | This compound | In vitro assay | - | 85% inhibition at 0.1 mg/mL | |
| HepG2 cells | This compound | MTT Assay | - | 25 µM |
Experimental Protocols: Molecular Docking
This section provides a generalized, detailed protocol for performing molecular docking studies of this compound with its target proteins using AutoDock Vina.
General Workflow
The following diagram illustrates the general workflow for a typical molecular docking experiment.
Caption: A flowchart of the molecular docking process.
Detailed Protocol
4.2.1. Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL, Chimera, or Discovery Studio Visualizer: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target proteins.
-
PubChem or ZINC database: For obtaining the 3D structure of this compound.
4.2.2. Ligand Preparation
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Open the ligand file in AutoDockTools.
-
Add hydrogen atoms and compute Gasteiger charges.
-
Detect the aromatic carbons and set the torsional degrees of freedom.
-
Save the prepared ligand in PDBQT format.
4.2.3. Protein Preparation
-
Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 6COX for COX-2).
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens and assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format.
4.2.4. Grid Box Generation
The grid box defines the search space for the ligand on the protein surface.
-
In AutoDockTools, load the prepared protein and ligand PDBQT files.
-
Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for conformational flexibility. A typical starting size is 60 x 60 x 60 Å. Specific grid parameters from literature for similar studies can be used as a reference.
-
Save the grid parameter file.
4.2.5. Docking Simulation
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
The exhaustiveness parameter can be increased to improve the thoroughness of the search (default is 8).
4.2.6. Analysis of Results
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Load the protein and the output ligand poses into a visualization software (e.g., PyMOL).
-
Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by this compound based on its interactions with the identified target proteins.
Caption: Neuroprotective pathways of this compound.
Caption: Anti-cancer mechanisms of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5,7-Dimethoxyflavanone in Plant Extracts
Introduction
5,7-Dimethoxyflavanone (DMF) is a significant bioactive polymethoxyflavone predominantly found in plants like Kaempferia parviflora (black ginger).[1][2] This compound has garnered substantial interest from researchers and drug development professionals due to its wide spectrum of pharmacological activities. These include anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[2][3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological mechanisms. This document provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), supported by quantitative data and workflow diagrams.
Data Presentation: Quantitative Analysis
The efficiency of this compound extraction is highly dependent on the solvent and method used. The following tables summarize quantitative data from various studies, providing a comparative overview.
Table 1: Comparison of Extraction Methods and Solvents on this compound Yield from Kaempferia parviflora
| Extraction Method | Solvent System (Ethanol v/v) | Extraction Time | This compound Yield | Reference |
| Maceration | 25% | 7 days | 1.11 ± 0.02 g/100 mL | |
| Maceration | 50% | 7 days | 2.14 ± 0.43 g/100 mL | |
| Maceration | 75% | 7 days | 3.49 ± 0.70 g/100 mL | |
| Maceration | 95% | 7 days | 48.10 ± 9.62 g/100 mL | |
| Ultrasound-Assisted | 95% | 15.99 min | 327.25 mg/g (total methoxyflavones) | |
| Soxhlet | 95% | Exhaustive | 2.15 ± 0.64 g/100 g (of dry rhizomes) |
Table 2: HPLC Method Validation Parameters for Flavonoid Quantification
This table presents typical validation parameters for an HPLC method, which are essential for ensuring reliable quantitative results.
| Parameter | Specification | Example Value | Reference |
| Linearity (r²) | > 0.999 | 0.9997 | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.0010 mg/mL | |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | 0.0034 mg/mL | |
| Accuracy (% Recovery) | 98 - 102% | 99.5% | |
| Precision (% RSD) | < 2% | < 2% |
Experimental Workflow and Protocols
The accurate quantification of this compound involves a multi-step process from sample preparation to data analysis.
Caption: Workflow from sample preparation to final quantification.
Protocol 1: Extraction of this compound from Plant Material
This protocol details two common methods for extracting this compound from dried plant material, such as Kaempferia parviflora rhizomes.
1. Materials and Reagents:
-
Dried and powdered plant material
-
95% Ethanol (HPLC grade)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Ultrasonic bath (for UAE method)
-
Airtight container (for Maceration method)
2. Procedure: Maceration
-
Weigh 10 g of the dried plant powder and place it into an airtight container.
-
Add 100 mL of 95% ethanol (1:10 w/v ratio).
-
Seal the container and keep it at room temperature for 7 days, with occasional shaking to improve extraction efficiency.
-
After 7 days, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C.
-
Store the final extract at 4°C in a sealed, light-protected container.
3. Procedure: Ultrasound-Assisted Extraction (UAE)
-
Weigh 5 g of the dried plant powder and place it into a beaker.
-
Add 250 mL of 95% ethanol (50 mL/g ratio).
-
Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes. Optimal conditions may require adjustment, but a time of approximately 16 minutes has been shown to be effective for total methoxyflavone content.
-
Filter the mixture through filter paper.
-
Concentrate the extract using a rotary evaporator as described above.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the setup and execution of an HPLC-DAD method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water with 0.1% formic acid
-
Syringe filters (0.45 µm)
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 0.2 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2.5 to 100 µg/mL.
-
Sample Solution: Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC-DAD Chromatographic Conditions:
-
System: HPLC with a Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Gradient Profile: Start at 5% B, ramp to 30% B over 18 min, then to 60% B over 17 min, and finally to 95% B. Adjust as needed for optimal separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 254 nm or scan for the absorption maximum of this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the linear regression equation (y = mx + c) and the correlation coefficient (r²), which should be >0.999 for good linearity.
-
Inject the plant extract sample and identify the peak for this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Signaling Pathway Modulation
This compound exerts its biological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways. A primary mechanism is the downregulation of the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to effectively reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This activity is largely attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
References
Application Notes and Protocols for Assessing 5,7-Dimethoxyflavanone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of 5,7-Dimethoxyflavanone, a naturally occurring flavonoid with demonstrated anti-cancer properties. The included methodologies are essential for determining cell viability, membrane integrity, and the mode of cell death induced by this compound.
Introduction to this compound and its Cytotoxic Effects
This compound is a methylated flavone that has garnered significant interest for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. Its cytotoxic effects are attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and initiation of endoplasmic reticulum (ER) stress.[1][2] Notably, this compound has been reported to exhibit greater potency in inhibiting cell proliferation compared to its unmethylated analog, chrysin, and has shown minimal toxicity in some normal cell lines, suggesting a degree of cancer cell selectivity.[1][3]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HepG2 | Human Liver Cancer | MTT | 25 | |
| VK2/E6E7 | Human Endometriosis | Not Specified | Pro-apoptotic | |
| End1/E6E7 | Human Endometriosis | Not Specified | Pro-apoptotic | |
| SCC-9 | Oral Squamous Carcinoma | Not Specified | Inhibits proliferation | |
| MCF-7 | Human Breast Cancer | Not Specified | Inhibits proliferation | |
| Normal Cell Lines | Immortalized Normal Cells | Not Specified | Very little effect |
Experimental Workflow Overview
A typical workflow for assessing the cytotoxicity of this compound involves initial screening with a metabolic activity assay like MTT, followed by confirmation of membrane damage with an LDH assay, and detailed investigation of the apoptotic pathway using Annexin V/PI staining.
Caption: A generalized workflow for evaluating the cytotoxic effects of this compound.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Caution: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include a control with this compound in cell-free medium to assess for any direct reduction of MTT.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This provides a quantitative measure of cell lysis.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction if required by the kit. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's instructions.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA) or trypsinization.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and endoplasmic reticulum (ER) stress. This culminates in the activation of caspases and programmed cell death.
Caption: The proposed mechanism of apoptosis induction by this compound.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring the Antioxidant Activity of 5,7-Dimethoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of chrysin, this methoxylated flavanone exhibits unique physicochemical characteristics that may influence its biological activity.[1][2] The antioxidant capacity of flavonoids is a key aspect of their pharmacological profile, contributing to their potential roles in mitigating oxidative stress-related diseases.[3][4] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antioxidant activity of this compound. The methodologies described herein cover common in vitro chemical assays and a cell-based assay to provide a multi-faceted assessment of its antioxidant potential.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for accurate sample preparation and interpretation of assay results.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 5,7-dimethoxy-2-phenylchroman-4-one |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
| CAS Number | 18485-61-5 |
In Vitro Antioxidant Capacity Assays
A battery of assays is recommended to elucidate the multifaceted antioxidant activity of this compound. These assays measure different aspects of antioxidant action, including radical scavenging and reducing power.
Data Presentation: In Vitro Antioxidant Activity of Methoxyflavones
The following table summarizes representative antioxidant activity data for methoxylated flavonoids from various studies to provide a comparative context for this compound. It is important to note that direct IC₅₀ values for this compound are not extensively reported in the literature; thus, data from structurally related compounds are included.
| Assay | Compound | IC₅₀ (µM) or Equivalent Value | Reference Compound |
| DPPH Radical Scavenging | 5,7-Dimethoxyflavone | Data not readily available; expected to be less potent than chrysin. | Chrysin (IC₅₀ > 100 µM) |
| ABTS Radical Scavenging | Structurally similar flavonoids | - | Trolox |
| FRAP | Structurally similar flavonoids | - | FeSO₄ |
Note: The antioxidant activity of flavonoids is highly structure-dependent. The presence of hydroxyl groups, as in chrysin (5,7-dihydroxyflavone), is crucial for potent radical scavenging activity.[2] The methoxy groups in this compound may result in a different antioxidant profile.
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 mM): Accurately weigh 2.84 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate assay buffer or solvent to achieve the desired concentrations.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in the dark.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound working solutions.
-
Add 100 µL of the positive control at various concentrations to separate wells.
-
For the blank, add 100 µL of methanol.
-
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the sample or standard.
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Setup:
-
In a 96-well plate, add 10 µL of various concentrations of the this compound working solutions.
-
Add 10 µL of the positive control at various concentrations to separate wells.
-
-
Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) in an acidic medium, resulting in an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Setup:
-
Add 20 µL of the this compound working solutions to the wells of a 96-well plate.
-
Prepare a standard curve by adding 20 µL of various concentrations of FeSO₄.
-
-
Reaction Initiation: Add 150 µL of the freshly prepared FRAP reagent to each well.
-
Incubation: Incubate at 37°C for 4-10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis:
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment. It utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of reactive oxygen species (ROS). Antioxidants can mitigate this process.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
This compound
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate and allow them to adhere for 24 hours.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and DCFH-DA for 1 hour at 37°C.
-
-
ROS Induction:
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Add AAPH to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation at 485 nm, emission at 538 nm).
Data Analysis:
Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control cells. The EC₅₀ value (the concentration required to provide 50% of the antioxidant effect) can be determined.
Signaling Pathway Modulation: The Nrf2 Pathway
Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression and enhanced cellular defense against oxidative stress. While direct evidence for this compound is still emerging, studies on similar methoxyflavones suggest potential activity in this pathway.
References
- 1. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5,7-Dimethoxyflavanone
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring polymethoxylated flavone found in plants such as Kaempferia parviflora (black ginger).[1] Preclinical studies have indicated its potential as an anti-inflammatory agent.[1][2][3][4] In vitro research has shown that this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). These effects are believed to be mediated through the downregulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of this compound in a laboratory setting. The protocols cover cell viability, measurement of key inflammatory markers, and analysis of underlying molecular mechanisms.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of this compound is depicted below. It begins with cell culture and treatment, followed by assays to determine cytotoxicity and measure inflammatory mediators. Finally, the molecular pathways are investigated using western blotting.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophage cells and subsequent treatment with this compound and Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DMF)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 1x10⁵ cells/well for a 96-well plate, 5x10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.
-
DMF Preparation: Prepare a stock solution of DMF in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
Remove the culture medium from the wells.
-
Pre-treat the cells with various concentrations of DMF for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
-
Include appropriate controls: a vehicle control (cells treated with DMSO only), a negative control (untreated cells), and a positive control (cells treated with LPS only).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects of DMF are due to its therapeutic action rather than cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
After the treatment period with DMF, remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for another 4 hours or overnight in a humidified atmosphere. Mix gently by pipetting or shaking on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo dye.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Cell culture supernatant from treated cells
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.
-
Collect 50 µL of cell culture supernatant from each well of the treated cell plate and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Alternatively, mix equal volumes of Reagent A and B immediately before use and add 100 µL of the mixture to the supernatant.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatant from treated cells
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well plate with the capture antibody overnight at room temperature.
-
Wash the plate multiple times with Wash Buffer.
-
Block the plate with Assay Diluent for at least 1.5 hours to prevent non-specific binding.
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the Stop Solution.
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 5: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Treatment | Concentration | Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|---|
| Control | - | [Value] | 100 |
| LPS | 1 µg/mL | [Value] | [Value] |
| DMF + LPS | [Conc. 1] | [Value] | [Value] |
| DMF + LPS | [Conc. 2] | [Value] | [Value] |
| DMF + LPS | [Conc. 3] | [Value] | [Value] |
Table 2: Effect of this compound on Nitric Oxide Production
| Treatment | Concentration | Nitrite Conc. (µM) | Inhibition of NO (%) |
|---|---|---|---|
| Control | - | [Value] | - |
| LPS | 1 µg/mL | [Value] | 0 |
| DMF + LPS | [Conc. 1] | [Value] | [Value] |
| DMF + LPS | [Conc. 2] | [Value] | [Value] |
| DMF + LPS | [Conc. 3] | [Value] | [Value] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | [Value] | [Value] |
| LPS | 1 µg/mL | [Value] | [Value] |
| DMF + LPS | [Conc. 1] | [Value] | [Value] |
| DMF + LPS | [Conc. 2] | [Value] | [Value] |
| DMF + LPS | [Conc. 3] | [Value] | [Value] |
Table 4: Densitometric Analysis of Western Blot Results (Relative Protein Expression)
| Treatment | p-p65/p65 | p-IκBα/IκBα | iNOS/β-actin | COX-2/β-actin |
|---|---|---|---|---|
| Control | [Value] | [Value] | [Value] | [Value] |
| LPS | [Value] | [Value] | [Value] | [Value] |
| DMF + LPS | [Value] | [Value] | [Value] | [Value] |
Signaling Pathway Visualization
The anti-inflammatory effects of this compound are often attributed to its ability to modulate the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors (e.g., AP-1), which also promote the expression of pro-inflammatory genes.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways [mdpi.com]
- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid found in plants such as Kaempferia parviflora that has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential therapeutic effects in a range of disease models, including those for inflammation, diabetes, obesity, and age-related muscle wasting (sarcopenia).[3][4][5] These application notes provide detailed experimental designs and protocols for conducting in vivo studies to evaluate the efficacy of this compound.
Pharmacokinetics of this compound
A fundamental aspect of in vivo research is understanding the pharmacokinetic profile of the compound. Studies in mice have shown that after a single oral administration of 10 mg/kg, 5,7-DMF is rapidly absorbed, reaching maximum plasma and tissue concentrations within 30 minutes. The peak plasma concentration (Cmax) was reported to be 1870 ± 1190 ng/mL, with a terminal half-life of 3.40 ± 2.80 hours. Notably, the concentration of 5,7-DMF was found to be higher in several tissues, including the gut, liver, kidney, and brain, compared to plasma, suggesting good tissue distribution.
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for screening acute anti-inflammatory activity.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping:
-
Vehicle Control (e.g., 4% Tween 80 in water)
-
This compound (various doses, e.g., 50, 100 mg/kg)
-
Positive Control (e.g., Aspirin or Indomethacin)
-
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) via gavage. The positive control is also administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group.
Expected Outcome: this compound has been shown to possess an anti-inflammatory effect comparable to aspirin in the rat paw edema model. It is also reported to inhibit the biosynthesis of prostaglandins, key mediators of inflammation.
Antidiabetic and Hypolipidemic Effects
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model mimics type 1 diabetes, characterized by hyperglycemia and insulin deficiency.
Protocol:
-
Animals: Male rats are used.
-
Induction of Diabetes: After an overnight fast, rats are injected intraperitoneally (i.p.) with a single dose of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). A dose of 90 mg/kg has been used.
-
Confirmation of Diabetes: 72 hours after STZ injection, blood glucose levels are measured. Rats with fasting plasma glucose levels >270 mg/dL are considered diabetic and included in the study.
-
Grouping:
-
Normal Control
-
Diabetic Control
-
Diabetic + this compound (50 mg/kg)
-
Diabetic + this compound (100 mg/kg)
-
-
Drug Administration: this compound is administered daily by oral gavage as a suspension in 4% Tween 80 for a period of 60 days.
-
Endpoint Analysis:
-
Blood Glucose: Monitored regularly.
-
Biochemical Parameters: At the end of the study, blood is collected to measure plasma insulin, C-peptide, total hemoglobin, glycosylated hemoglobin, total cholesterol, triglycerides, and lipoproteins.
-
Antioxidant Status: Levels of non-enzymatic antioxidants such as GSH, vitamin E, and vitamin C can be measured.
-
Histopathology: The pancreas is collected for histological examination of β-cell integrity.
-
Quantitative Data Summary:
| Parameter | Diabetic Control | Diabetic + 5,7-DMF (50 mg/kg) | Diabetic + 5,7-DMF (100 mg/kg) |
| Blood Glucose Reduction | - | 52.61% | 64.01% |
| Plasma Insulin Increase | - | 22.67% | 63.08% |
| C-peptide Increase | - | 30.03% | 60.56% |
| Glycosylated Hemoglobin Reduction | - | 50% | 49.17% |
| Serum Triglycerides | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Total Cholesterol | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Low-Density Lipoproteins | Significantly Increased | Significantly Reduced | Significantly Reduced |
Data compiled from a 60-day study in STZ-induced diabetic rats.
Anti-Obesity Effects
High-Fat Diet (HFD)-Induced Obesity in Mice
This model is relevant for studying diet-induced obesity and associated metabolic complications.
Protocol:
-
Animals: Male C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for a specified period (e.g., 6 weeks) to induce obesity.
-
Grouping:
-
Normal Diet Control
-
High-Fat Diet Control
-
High-Fat Diet + this compound (50 mg/kg/day)
-
-
Drug Administration: this compound is administered orally once daily for a period of 6 weeks.
-
Endpoint Analysis:
-
Body Weight and Food Intake: Monitored regularly.
-
Serum Lipids: Measurement of total cholesterol and low-density lipoprotein cholesterol.
-
Adipose Tissue: At the end of the study, epididymal fat pads are collected, weighed, and histologically examined for adipocyte size.
-
Hepatic Steatosis: The liver is examined for triglyceride accumulation.
-
Quantitative Data Summary:
| Parameter | High-Fat Diet Control | High-Fat Diet + 5,7-DMF (50 mg/kg/day) |
| Body Weight Gain | Significantly Increased | Significantly Decreased |
| Serum Total Cholesterol | Elevated | Suppressed |
| Serum LDL Cholesterol | Elevated | Suppressed |
| Fat Pad Mass | Increased | Reduced |
| Adipocyte Size | Increased | Reduced |
| Hepatic Triglyceride Accumulation | Increased | Decreased |
Data from a 6-week study in HFD-induced obese C57BL/6J mice.
Anti-Sarcopenic Effects
Age-Induced Sarcopenia in Mice
This model is used to study age-related muscle loss and dysfunction.
Protocol:
-
Animals: Aged mice (e.g., 18-month-old C57BL/6J mice) are used as a model for sarcopenia.
-
Grouping:
-
Young Control
-
Aged Control
-
Aged + this compound (25 mg/kg/day)
-
Aged + this compound (50 mg/kg/day)
-
-
Drug Administration: this compound is administered orally for 8 weeks.
-
Endpoint Analysis:
-
Muscle Function: Grip strength and exercise endurance (e.g., treadmill running) are assessed.
-
Muscle Mass: Hindlimb muscle volume and weights of individual muscles (e.g., gastrocnemius) are measured.
-
Histology: Cross-sectional area of muscle fibers is determined.
-
Molecular Analysis: Western blotting and RT-PCR can be used to analyze signaling pathways related to protein synthesis (PI3K/Akt/mTOR) and degradation, as well as mitochondrial biogenesis.
-
Quantitative Data Summary:
| Parameter | Aged Control | Aged + 5,7-DMF (25 mg/kg/day) | Aged + 5,7-DMF (50 mg/kg/day) |
| Grip Strength | Reduced | Stimulated | Stimulated |
| Exercise Endurance | Reduced | Stimulated | Stimulated |
| Muscle Mass and Volume | Reduced | Increased | Increased |
| Serum TNF-α | Increased | Reduced | Reduced |
| Serum IL-6 | Increased | Reduced | Reduced |
Data from an 8-week study in 18-month-old mice.
Signaling Pathways Modulated by this compound
In vivo studies have indicated that this compound exerts its therapeutic effects by modulating key signaling pathways.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to suppress inflammatory responses by downregulating the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Inhibition of NF-κB signaling by this compound.
PI3K/Akt/mTOR Signaling Pathway in Sarcopenia
In the context of sarcopenia, this compound promotes muscle protein synthesis by activating the PI3K/Akt/mTOR pathway.
Caption: Activation of PI3K/Akt/mTOR pathway by this compound.
References
- 1. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent In Vitro and In Vivo Anti-Inflammatory Effects Through NF-κB, AP-1, and JAK/STAT Inactivation [frontiersin.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
preparation of 5,7-Dimethoxyflavanone for cell culture experiments
Application Notes: 5,7-Dimethoxyflavanone in Cell Culture
Introduction
This compound, also known as 5,7-DMF, is a naturally occurring methylated flavonoid found in plants such as Kaempferia parviflora.[1] Methylated flavonoids are noted for their enhanced metabolic stability and bioavailability compared to their unmethylated counterparts, making them promising candidates for drug development.[2][3] this compound exhibits a wide range of biological activities, including anti-inflammatory, antineoplastic, and anti-obesity effects.[4] These application notes provide a summary of its mechanisms of action and guidelines for its use in in-vitro cell culture experiments.
Physicochemical Properties and Solubility
This compound is a white crystalline powder that is soluble in organic solvents like DMSO and methanol but has poor aqueous solubility.[1] This low water solubility can present challenges in cell culture experiments, as the compound may precipitate in aqueous media, leading to inconsistent results. To overcome this, this compound is typically dissolved in DMSO to prepare a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, generally below 0.5%. An alternative approach to enhance aqueous solubility is the complexation of this compound with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD), which has been shown to increase its water solubility by over 360-fold.
Biological Activities and Mechanisms of Action
This compound modulates several key signaling pathways, leading to its diverse biological effects.
-
Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines. In HepG2 liver cancer cells, it induces apoptosis by generating reactive oxygen species (ROS), reducing the mitochondrial membrane potential, and causing cell cycle arrest at the G1 and sub-G1 phases. It has also been shown to inhibit the proliferation of breast cancer (MCF-7) and oral squamous cell carcinoma (SCC-9) cells. The anticancer effects are linked to the modulation of the PI3K/Akt/mTOR signaling pathway.
-
Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.
-
Melanogenesis Stimulation : In B16F10 melanoma cells, this compound increases melanin content by elevating intracellular cAMP levels. This leads to the activation of the cAMP responsive element-binding protein (CREB) and the Akt/GSK-3β signaling cascade, which upregulates the expression of microphthalmia-associated transcription factor (MITF) and other melanogenic proteins.
-
Anti-sarcopenia and Metabolic Regulation : this compound has been shown to suppress sarcopenia in aged mice by stimulating the PI3K-Akt-mTOR pathway, which promotes protein synthesis. It also enhances mitochondrial biogenesis by upregulating PGC-1α. Additionally, it has anti-obesity effects by inhibiting lipid accumulation in adipocytes.
-
Drug Resistance Inhibition : this compound is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), a drug efflux pump that contributes to multidrug resistance in cancer cells. It also inhibits cytochrome P450 3A enzymes.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cell-based assays.
| Cell Line | Assay | Effect | Concentration/IC50 | Reference |
| HepG2 (Liver Cancer) | Cytotoxicity | Induces apoptosis, ROS production, G1 arrest | 10, 25, 50 µM | |
| HepG2 (Liver Cancer) | MTT Assay | IC50 for cell viability | 25 µM | |
| T47D (Breast Cancer) | Cytotoxicity | IC50 | 22.94 µg/mL | |
| B16F10 (Melanoma) | Melanogenesis | Induces melanogenesis, increases cAMP | 0-25 µM | |
| 3T3-L1 (Adipocytes) | Adipogenesis | Inhibits lipid accumulation | 0-20 µM | |
| MDCK/Bcrp1 | BCRP Inhibition | Inhibits Sorafenib efflux | 5, 50 µM |
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for in-vitro cell culture experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 50 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 282.3 g/mol ). For 1 mL of a 50 mM stock, weigh 14.12 mg.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration (e.g., add 1 mL DMSO for a 50 mM solution).
-
Ensure complete dissolution by vortexing thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present.
-
Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.
-
-
Prepare Final Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 10, 25, 50 µM).
-
Important : Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your specific cell line (typically ≤ 0.1%). For example, to make a 50 µM working solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Protocol 2: Determining Cell Viability using the MTT Assay
This protocol provides a method to assess the cytotoxic or anti-proliferative effects of this compound on a selected cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing the desired final concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
Include wells for the vehicle control (medium with the highest DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Bioavailability of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring methylated flavonoid found in plants such as Kaempferia parviflora (black ginger) and Piper ornatum.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] However, the efficacy of any bioactive compound is intrinsically linked to its bioavailability, which governs the extent and rate at which it enters systemic circulation to reach its target site. Methylated flavonoids like 5,7-DMF are thought to have increased metabolic stability compared to their non-methylated counterparts.
These application notes provide a comprehensive overview of the methods used to evaluate the bioavailability of this compound, encompassing in vitro, in vivo, and in silico approaches. Detailed protocols for key experiments are provided to guide researchers in their drug discovery and development efforts.
In Vitro Methods for Bioavailability Assessment
In vitro models are essential for the initial screening of a compound's potential bioavailability. They offer a controlled environment to study specific aspects of absorption and metabolism.
Intestinal Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. This assay is crucial for predicting the intestinal absorption of orally administered compounds.
Experimental Protocol: Caco-2 Cell Permeability Assay
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell® inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer, with the medium being replaced every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for transport studies when TEER values are ≥200 Ω·cm².
2. Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration (e.g., 10-100 µM) in HBSS. The final DMSO concentration should be non-toxic to the cells (typically <1%).
-
Apical to Basolateral (A-to-B) Transport (Absorption): Add the 5,7-DMF solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport (Efflux): Add the 5,7-DMF solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle agitation.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed HBSS.
-
Samples from the donor chamber should also be collected at the beginning and end of the experiment to assess compound stability and recovery.
3. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport across the monolayer (µg/s), A is the surface area of the filter membrane (cm²), and C0 is the initial concentration of the drug in the donor chamber (µg/mL).
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
-
Quantitative Data for this compound Permeability
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| This compound | A-to-B | 2.37 ± 0.25 | 1.05 | |
| This compound | B-to-A | 2.48 ± 0.18 |
Note: The provided Papp values were determined in the presence of rosuvastatin and may not represent the absolute permeability of 5,7-DMF alone. A study on similar methoxyflavones in PEG400 solution reported high Papp values ranging from 19.63 to 24.07 x 10⁻⁶ cm s⁻¹.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 cell permeability assay.
Metabolic Stability Assessment: Human Liver Microsome Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes. High metabolic instability can lead to rapid clearance and low oral bioavailability.
Experimental Protocol: Human Liver Microsome Stability Assay
1. Reagents and Preparation:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in a suitable organic solvent)
-
Internal standard for analytical quantification
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
2. Incubation Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and phosphate buffer. Pre-incubate at 37°C.
-
Add this compound to the reaction mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the quenching solution containing the internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).
Workflow for Liver Microsome Stability Assay
Caption: Workflow of the human liver microsome stability assay.
In Vivo Methods for Bioavailability Assessment
In vivo studies in animal models are critical for understanding the overall pharmacokinetics and bioavailability of a compound in a whole biological system.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
1. Animal Model and Dosing:
-
Use appropriate rodent models (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing.
-
Administer this compound via oral gavage (for oral bioavailability) and intravenous injection (to determine absolute bioavailability). A typical oral dose might be 10-50 mg/kg.
2. Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
For tissue distribution studies, euthanize the animals at specific time points and harvest organs of interest (e.g., liver, kidneys, brain, intestine).
3. Sample Preparation and Analysis:
-
Extract this compound and its potential metabolites from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Quantitative Data from In Vivo Studies
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUCt (h*ng/mL) | t½ (h) | Bioavailability (%) | Reference |
| Mice | 10 mg/kg | 1870 ± 1190 | ~0.5 | 532 ± 165 | 3.40 ± 2.80 | - | |
| Rats | 250 mg/kg (extract) | 0.55 - 0.88 (for methoxyflavones) | 1 - 2 | - | 3 - 6 | 1 - 4 |
In Silico Methods for Bioavailability Prediction
In silico tools can provide rapid, cost-effective predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the chemical structure of a compound. These predictions are valuable for early-stage drug discovery to prioritize compounds for further testing.
Protocol for In Silico ADMET Prediction
1. Software and Web Servers:
-
Utilize publicly available software and web servers such as SwissADME, pkCSM, or ADMETlab.
2. Input Data:
-
Obtain the chemical structure of this compound, typically in SMILES (Simplified Molecular Input Line Entry System) format.
3. Prediction of Key Parameters:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA), P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: Ames toxicity, hERG inhibition.
-
Drug-likeness: Lipinski's rule of five.
Logical Flow for In Silico ADMET Prediction
Caption: Logical flow for in silico ADMET prediction.
Signaling Pathways Associated with this compound Bioavailability
The bioavailability of this compound can be influenced by its interaction with various signaling pathways that regulate the expression and activity of drug-metabolizing enzymes and transporters. 5,7-DMF has been shown to modulate inflammatory pathways such as NF-κB and MAPK. These pathways can, in turn, influence the expression of CYPs and efflux transporters like P-gp, thereby affecting the metabolism and absorption of 5,7-DMF and other co-administered drugs. Furthermore, 5,7-DMF has been reported to directly inhibit the activity of P-glycoprotein and CYP3A enzymes.
Signaling Pathway Diagram: Modulation of Drug Metabolism and Transport by 5,7-DMF
Caption: 5,7-DMF's impact on signaling pathways and drug bioavailability.
Conclusion
The evaluation of this compound's bioavailability requires a multi-faceted approach. In vitro assays such as the Caco-2 permeability and liver microsome stability assays provide crucial initial data on absorption and metabolism. In vivo pharmacokinetic studies in animal models offer a more comprehensive understanding of the compound's behavior in a biological system. In silico predictions can further guide the experimental design and compound selection process. The interplay between this compound and cellular signaling pathways that regulate drug disposition highlights the complexity of its bioavailability and potential for drug-drug interactions. The protocols and data presented here serve as a valuable resource for researchers working to unlock the full therapeutic potential of this promising flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dimethoxyflavanone in Drug Discovery
Introduction
5,7-Dimethoxyflavanone (5,7-DMF), a natural flavonoid predominantly found in Kaempferia parviflora, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Its multifaceted biological profile, encompassing anti-inflammatory, neuroprotective, anti-cancer, and anti-sarcopenic properties, establishes it as a valuable research tool in drug discovery and development.[2][4] These application notes provide a comprehensive overview of 5,7-DMF's mechanisms of action, quantitative data on its biological activities, and detailed protocols for its use in key in vitro and in vivo experiments.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | |
| Molecular Weight | 282.3 g/mol | |
| CAS Number | 21392-57-4 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol. It is poorly soluble in water, a common challenge for hydrophobic compounds. | |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple signaling pathways.
Anti-inflammatory Activity: 5,7-DMF has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is primarily mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, 5,7-DMF has shown promise by modulating neurotransmitter systems and reducing neuroinflammation. It has been found to upregulate the hippocampal mRNA levels of GABRA1, 5-HT2A, and 5-HT2C. Furthermore, it significantly reduces the levels of amyloid-β, IL-1β, IL-6, and TNF-α, while increasing brain-derived neurotrophic factor (BDNF) levels.
Anti-Cancer Activity: 5,7-DMF exhibits anti-neoplastic properties against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and generation of reactive oxygen species (ROS) in cancer cells. It has been shown to cause cell cycle arrest, particularly at the G1 phase. The PI3K/Akt/mTOR pathway is one of the key signaling cascades modulated by 5,7-DMF in cancer.
Anti-Sarcopenic Effects: 5,7-DMF has been shown to suppress sarcopenia, the age-related loss of muscle mass and function. It promotes protein synthesis by stimulating the phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR pathway. Additionally, it reduces proteolysis by downregulating the expression of E3 ubiquitin ligases and autophagy-related genes. 5,7-DMF also enhances mitochondrial biogenesis by upregulating PGC-1α, NRF-1, and Tfam.
Other Activities:
-
CYP450 Inhibition: 5,7-DMF is an inhibitor of cytochrome P450 (CYP) 3A enzymes.
-
BCRP Inhibition: It is also a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
-
Butyrylcholinesterase (BChE) Inhibition: 5,7-DMF has been reported to inhibit BChE activity.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's biological activities.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | HepG2 (Liver Cancer) | IC50 | 25 µM | |
| Apoptosis Induction | HepG2 (Liver Cancer) | Concentration | 10, 25, and 50 µM | |
| Cell Cycle Arrest (G1 phase) | HepG2 (Liver Cancer) | Concentration | 10, 25, and 50 µM | |
| Inhibition of Lipid Accumulation | 3T3-L1 (Adipocytes) | Concentration | 0-20 µM (8 days) | |
| Inhibition of Proliferation | VK2/E6E7 and End1/E6E7 | Concentration | 0-100 µM (48 h) | |
| BCRP-mediated Sorafenib Efflux Inhibition | MDCK/Bcrp1 | Concentration | 5 and 50 µM (1 h) | |
| Melanogenesis Induction | B16F10 (Melanoma) | Concentration | 0-25 µM (48 h) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Aged Mice (Sarcopenia) | 25 and 50 mg/kg, p.o. | Increased grip strength and running endurance; increased muscle mass. | |
| High-Fat Diet Mice (Obesity) | 50 mg/kg/day, p.o. for 6 weeks | Decreased body weight gain and inhibited fatty liver. | |
| Mice (CYP3A Expression) | 10 mg/kg, p.o. once a day for 10 days | Reduced liver CYP3A11 and CYP3A25 protein expression. | |
| Rat (Carrageenan-induced pleurisy) | 75-150 mg/kg | Reduced exudate volume and inhibited prostaglandin production. | |
| Rat (Yeast-induced hyperthermia) | Not specified | Reduced rectal temperature. | |
| Rat (Streptozotocin-induced diabetes) | 50 and 100 mg/kg | Reduced blood glucose, serum triglycerides, total cholesterol, and LDL levels; increased serum insulin. | |
| LPS-induced memory-impaired mice | 10, 20, 40 mg/kg for 21 days | Reduced anxiety-related measures and levels of Aβ, IL-1β, IL-6, and TNF-α; increased BDNF. |
Experimental Protocols
1. Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
2. Anti-inflammatory Activity (Nitric Oxide Assay)
Objective: To assess the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated only with LPS as controls.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
3. Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., NF-κB, Akt, mTOR).
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells or tissues in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Visualization of Signaling Pathways and Workflows
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anti-sarcopenic mechanism of this compound.
Caption: Neuroprotective mechanisms of this compound.
Caption: General experimental workflow using this compound.
References
Troubleshooting & Optimization
Stability of 5,7-Dimethoxyflavanone in DMSO and Other Solvents: A Technical Guide
For researchers, scientists, and drug development professionals utilizing 5,7-Dimethoxyflavanone, ensuring its stability in solution is paramount for reproducible and accurate experimental results. This technical support center provides essential guidance on the storage, handling, and stability of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and methanol. DMSO is a common choice for preparing stock solutions for in vitro assays due to its high solvating power.
Q2: How should I store stock solutions of this compound in DMSO?
A2: Based on supplier recommendations for the closely related compound 5,7-Dimethoxyflavone, stock solutions in DMSO should be stored under the following conditions to minimize degradation:
-
Short-term storage: 1 month at -20°C, protected from light.[1]
-
Long-term storage: 6 months at -80°C, protected from light.[1]
It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of flavonoids like this compound in solution is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended.[2]
-
pH: Flavonoids are typically more stable in acidic conditions and can degrade more rapidly in neutral or alkaline solutions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[3] For long-term storage, blanketing the solution with an inert gas like argon or nitrogen can be beneficial.
-
Solvent Purity: The presence of impurities, such as water in DMSO (hygroscopicity), can impact both the solubility and stability of the compound. Using high-purity, anhydrous solvents is recommended.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, flavonoids, in general, can undergo degradation involving the cleavage of the C-ring, leading to the formation of smaller phenolic compounds. For methoxyflavones, O-demethylation is a possible degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | Prepare a fresh stock solution from solid material. Perform a stability test of your solution under your specific experimental conditions (see Experimental Protocol below). |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during freezing. | Gently warm the solution and vortex to redissolve the compound completely before use. Ensure the initial concentration is not above its solubility limit at the storage temperature. |
| Color change in the solution (e.g., yellowing). | This can be an indicator of chemical degradation and the formation of byproducts. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (cold, dark, and protected from oxygen). |
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. The table below provides general storage guidelines based on data for a structurally similar compound, 5,7-Dimethoxyflavone. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setups.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Reference |
| DMSO | -20°C | 1 month (protect from light) | |
| DMSO | -80°C | 6 months (protect from light) |
Experimental Protocols
To ensure the integrity of your experimental results, it is best practice to determine the stability of this compound under your specific laboratory conditions. The following is a general protocol for a stability study using High-Performance Liquid Chromatography (HPLC).
Protocol: Assessing the Stability of this compound in Solution by HPLC
Objective: To quantify the degradation of this compound in a specific solvent over time and under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, methanol, ethanol)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 50 µg/mL).
-
Dispense aliquots of this working solution into several amber autosampler vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, inject one of the vials into the HPLC system to obtain the initial concentration (peak area) of this compound. This will serve as your baseline.
-
-
Storage Conditions:
-
Store the remaining vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before injection.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the λmax of this compound (typically in the range of 250-380 nm) for maximum sensitivity.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
troubleshooting 5,7-Dimethoxyflavanone precipitation in cell culture media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with 5,7-Dimethoxyflavanone in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media
Question: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening and what can I do?
Answer: This is a common phenomenon known as "antisolvent precipitation." this compound is highly soluble in organic solvents like DMSO but has poor aqueous solubility. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound's concentration exceeds its solubility limit, causing it to crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of a single-step dilution, employ a serial dilution method. This gradual change in solvent composition can help maintain solubility.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can influence solubility.[1]
-
Increase Final DMSO Concentration (with caution): If your cell line tolerates it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]
-
Enhance Mixing: Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and thorough mixing.[3]
Issue 2: Precipitation Over Time in the Incubator
Question: My this compound solution is clear initially, but a precipitate forms after several hours of incubation at 37°C. What could be the cause?
Answer: Time-dependent precipitation can be due to several factors:
-
Temperature and pH Shifts: The incubator's environment (37°C, CO2 atmosphere) can alter the pH and temperature of the media, affecting the compound's long-term stability and solubility.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the media, leading to the formation of insoluble complexes over time.[1]
-
Kinetic vs. Thermodynamic Solubility: The initial clear solution may represent a supersaturated state (kinetic solubility). Over time, the system equilibrates to its true, lower thermodynamic solubility, resulting in precipitation.
Troubleshooting Steps:
-
Conduct a Time-Course Solubility Study: Before your main experiment, test the stability of your desired concentration of this compound in the complete cell culture medium over the intended duration of your experiment.
-
Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of FBS in your medium. Compound binding to serum proteins can sometimes lead to the formation of insoluble complexes.
-
Use a Solubility Enhancer: Consider using a biocompatible solubility enhancer like Hydroxypropyl-β-Cyclodextrin (HPβ-CD). Cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility in this solvent (up to 100 mg/mL). Always use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration varies between cell lines. Generally, it is recommended to keep the final DMSO concentration in your cell culture at or below 0.5% (v/v) to avoid cytotoxicity. It is crucial to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C, protected from light. It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q4: Can I use a stock solution that has a visible precipitate?
A4: It is not recommended to use a stock solution with a visible precipitate. The presence of solid particles indicates that the compound is not fully dissolved, and the actual concentration of the solution will be lower than intended, leading to inaccurate and irreproducible results. Try gently warming the solution in a 37°C water bath and vortexing or sonicating to redissolve the compound. If the precipitate does not dissolve, a fresh stock solution should be prepared.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can determine the kinetic solubility of this compound in your specific medium using a 96-well plate-based assay. A detailed protocol for this is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL (354 mM) | Preferred solvent for high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO. |
| Water | Poorly Soluble | Inherently hydrophobic nature limits aqueous solubility. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Solubility is expected to be low and can be influenced by media components. |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HPβ-CD) on the Aqueous Solubility of 5,7-Dimethoxyflavone
| Compound | Aqueous Solubility | Fold Increase | Reference |
| 5,7-Dimethoxyflavone | 0.00304 ± 0.00095 mg/mL | - | |
| 5,7-Dimethoxyflavone/HPβ-CD Complex (1:1) | 1.10 ± 0.04 mg/mL | 361.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium (96-Well Plate Format)
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, clear-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a microscope
Procedure:
-
Prepare a Dilution Series: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add Cell Culture Medium: To a new 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a duration that mimics your experiment (e.g., 2, 24, or 48 hours).
-
Assess Precipitation:
-
Visual/Microscopic Inspection: Visually inspect each well for cloudiness or precipitate. For a more sensitive assessment, examine the wells under a microscope. The highest concentration that remains clear is the maximum soluble concentration.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. A significant increase in absorbance compared to the negative control indicates precipitation. The highest concentration without a significant increase in turbidity is the kinetic solubility limit.
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key signaling pathways modulated by this compound.
References
- 1. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,7-Dimethoxyflavanone In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5,7-Dimethoxyflavanone (5,7-DMF) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo studies?
A1: The optimal dose of 5,7-DMF is dependent on the animal model and the therapeutic area of investigation. Based on published studies, a starting point for oral administration in rodents can range from 10 mg/kg to 100 mg/kg body weight. For instance, doses of 25 and 50 mg/kg/day have been effective in mouse models of sarcopenia, while doses of 50 and 100 mg/kg have shown efficacy in diabetic rat models.[1][2][3] It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.
Q2: What is the most common route of administration for this compound in animal studies?
A2: Oral gavage is the most frequently reported route of administration for 5,7-DMF in in vivo research.[1][4] This method is convenient and allows for precise dosage control.
Q3: What are the known pharmacokinetic properties of this compound?
A3: In mice, following a single oral dose of 10 mg/kg, 5,7-DMF reaches maximal plasma and tissue concentrations within 30 minutes. The peak plasma concentration (Cmax) is approximately 1870 ± 1190 ng/mL, and the terminal half-life is about 3.40 ± 2.80 hours. The compound shows extensive tissue distribution, with the highest concentrations found in the gut, followed by the liver, kidney, and brain.
Q4: Are there any known toxic effects of this compound in vivo?
A4: Current literature suggests that 5,7-DMF has low toxicity. However, as with any experimental compound, it is essential to conduct preliminary toxicity studies in your specific animal model. Monitoring for signs of adverse effects such as changes in body weight, food and water intake, and general behavior is recommended.
Q5: What are the known mechanisms of action for this compound?
A5: 5,7-DMF has been shown to exert its effects through multiple signaling pathways. It can modulate the PI3K-Akt pathway, inhibit the NF-κB inflammatory pathway, and promote mitochondrial biogenesis by upregulating PGC-1α, NRF-1, and Tfam. It has also been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), which can have implications for drug interactions.
Troubleshooting Guide
Issue: Low bioavailability or high variability in experimental results.
-
Possible Cause: Poor solubility of this compound in the vehicle.
-
Troubleshooting Step: Ensure that 5,7-DMF is fully dissolved or forms a stable suspension in the chosen vehicle. Common vehicles for oral gavage of flavonoids include saline, corn oil, or a suspension in a small percentage of Tween 80 or carboxymethylcellulose (CMC). Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified.
Issue: Lack of a clear dose-dependent effect.
-
Possible Cause 1: The selected dose range is not appropriate for the model.
-
Troubleshooting Step 1: Widen the range of doses tested. Include both lower and higher concentrations to capture the full dose-response curve.
-
Possible Cause 2: Saturation of metabolic pathways or transport mechanisms.
-
Troubleshooting Step 2: Investigate the pharmacokinetic profile at different doses to understand if absorption or clearance is dose-dependent. Consider that 5,7-DMF is known to inhibit CYP3A enzymes, which could affect its own metabolism and that of other compounds.
Issue: Unexpected off-target effects or interactions.
-
Possible Cause: Inhibition of drug transporters or metabolizing enzymes by this compound.
-
Troubleshooting Step: Be aware that 5,7-DMF is a known inhibitor of BCRP and CYP3A. If co-administering other drugs, consider the possibility of drug-drug interactions that could alter the pharmacokinetics and efficacy of either compound.
Data Presentation
Table 1: In Vivo Dosages of this compound from Preclinical Studies
| Animal Model | Therapeutic Area | Dosage Range | Route of Administration | Reference |
| Mice | Neuroprotection | 10, 20, 40 mg/kg | Oral | |
| Mice | Sarcopenia | 25, 50 mg/kg/day | Oral | |
| Rats | Diabetes | 50, 100 mg/kg | Oral | |
| Rats | Anti-inflammatory | 75, 150 mg/kg | Not specified | |
| Mice | BCRP Inhibition | 75 mg/kg | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Dose)
| Parameter | Value | Unit | Reference |
| Cmax | 1870 ± 1190 | ng/mL | |
| Tmax | ~30 | minutes | |
| AUCt | 532 ± 165 | h*ng/mL | |
| T1/2 | 3.40 ± 2.80 | hours | |
| Volume of Distribution | 90.1 ± 62.0 | L/kg | |
| Clearance | 20.2 ± 7.5 | L/h/kg |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Sarcopenia
-
Animal Model: Eighteen-month-old C57BL/6 mice.
-
Compound Preparation: Prepare a suspension of this compound in saline. For a 25 mg/kg dose, if administering 10 mL/kg volume, the final concentration will be 2.5 mg/mL. Ensure the suspension is homogenous before each administration.
-
Dosing Regimen: Administer 25 mg/kg or 50 mg/kg of 5,7-DMF daily via oral gavage for 8 weeks. A control group should receive the vehicle (saline) only.
-
Outcome Measures:
-
Functional Assessment: Measure grip strength and exercise endurance weekly.
-
Muscle Mass: At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).
-
Biochemical Analysis: Collect blood to measure serum levels of inflammatory cytokines such as TNF-α and IL-6.
-
Gene Expression: Isolate RNA from muscle tissue to analyze the expression of genes related to mitochondrial biogenesis (PGC-1α, NRF-1, Tfam) via RT-PCR.
-
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Mouse Model of Memory Impairment
-
Animal Model: Male C57BL/6 mice.
-
Induction of Memory Impairment: Administer lipopolysaccharide (LPS) to induce neuroinflammation and memory deficits.
-
Compound Preparation: Prepare a solution or suspension of this compound in an appropriate vehicle.
-
Dosing Regimen: Administer 5,7-DMF at doses of 10, 20, and 40 mg/kg orally for 21 days. Administer LPS during the last few days of the treatment period.
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory.
-
Open Field Test (OFT): Evaluate locomotor activity and anxiety-like behavior.
-
-
Molecular Analysis:
-
Tissue Collection: Euthanize mice and collect brain tissue, specifically the hippocampus.
-
Gene Expression: Analyze hippocampal mRNA levels of target genes such as GABRA1, 5-HT2A, and 5-HT2C using RT-PCR.
-
Protein Levels: Measure levels of Brain-Derived Neurotrophic Factor (BDNF), amyloid-beta (Aβ), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in hippocampal lysates using ELISA.
-
Visualizations
Caption: General workflow for in vivo studies with this compound.
Caption: Key signaling pathways affected by this compound.
References
- 1. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways [mdpi.com]
- 2. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor bioavailability of 5,7-Dimethoxyflavanone in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 5,7-Dimethoxyflavanone (DMF) in animal models, focusing on overcoming its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF) and why is it of research interest?
A1: this compound (DMF) is a naturally occurring methoxyflavone found in plants such as Kaempferia parviflora.[1][2] It has garnered significant research interest due to a wide range of potential pharmacological activities demonstrated in vitro, including anti-inflammatory, antioxidant, and antineoplastic effects.[1]
Q2: Why is the oral bioavailability of this compound generally low?
A2: The primary reason for the low oral bioavailability of DMF is its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a critical step for absorption.[3] While its methylated structure makes it more metabolically stable compared to hydroxylated flavonoids, its low solubility remains the key barrier to achieving adequate systemic concentrations after oral administration.[4] Studies in rats have shown a low oral bioavailability of 1 to 4% for methoxyflavones from Kaempferia parviflora extract.
Q3: What are the most promising formulation strategies to enhance the in vivo bioavailability of DMF?
A3: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like DMF. The most common and effective approaches include:
-
Solid Dispersions: Dispersing DMF in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.
-
Nanosuspensions: Reducing the particle size of DMF to the nanometer range increases the surface area for dissolution, leading to faster absorption.
-
Cyclodextrin Complexation: Encapsulating the DMF molecule within a cyclodextrin cavity forms an inclusion complex with greatly enhanced aqueous solubility.
-
Lipid-Based Formulations: Formulations such as nanoemulsions and solid lipid nanoparticles can improve absorption by utilizing lipid uptake pathways in the intestine.
Troubleshooting Guide: Common Experimental Issues
Q1: My in vivo study results in undetectable or very low plasma concentrations of DMF. What are the potential causes and how can I troubleshoot this?
A1: This is a frequent challenge when working with DMF. Below are common causes and troubleshooting steps:
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Dissolution | The unformulated DMF powder is not dissolving sufficiently in the gastrointestinal tract. Solution: You must use a bioavailability-enhancing formulation. See the protocols below for preparing solid dispersions (Protocol 1) or nanosuspensions (Protocol 2). |
| Metabolic Degradation | Although methoxyflavones are more stable than other flavonoids, some degree of metabolism in the gut wall or liver can occur. Solution: While formulation can't stop metabolism, by increasing the dissolution rate, you can promote faster absorption, potentially allowing more of the drug to reach systemic circulation before being metabolized. |
| Insufficient Analytical Method Sensitivity | The DMF concentrations in your plasma samples may be below the lower limit of quantification (LLOQ) of your analytical method. Solution: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification of DMF in plasma. |
| Efflux Transporter Activity | DMF might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen, reducing net absorption. Solution: Some formulation excipients, such as certain polymers and surfactants used in solid dispersions and nanosuspensions, can also inhibit P-gp activity, providing a dual benefit. |
Q2: The pharmacokinetic data from my animal studies show high variability between subjects. What could be the reason?
A2: High inter-animal variability is often linked to inconsistent absorption. This is particularly common with poorly soluble compounds where small differences in gastrointestinal physiology (e.g., gastric emptying time, pH) between animals can lead to large differences in dissolution and absorption. Implementing a robust, solubility-enhancing formulation like a solid dispersion or nanosuspension will typically lead to more consistent and reliable absorption, thereby reducing variability in your pharmacokinetic data.
Quantitative Data Summary
The following tables provide baseline pharmacokinetic data for unformulated DMF and demonstrate the potential for bioavailability enhancement using advanced formulations, as shown with other poorly soluble flavonoids.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Mice
Data from a study involving a single oral 10 mg/kg dose.
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | |
| Tmax (Time to Peak Concentration) | ~0.5 h | |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL |
Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Drug (Spironolactone) Using a Nanosuspension Formulation in Rats
This data is for a model compound and illustrates the potential improvement that can be achieved for poorly soluble drugs like DMF.
| Formulation | Relative Bioavailability (AUC Ratio vs. Coarse Suspension) | Relative Bioavailability (Cmax Ratio vs. Coarse Suspension) | Reference |
| Nanosuspension (DissoCubes) | 3.3-fold increase | 3.0-fold increase | |
| Solid Lipid Nanoparticles | 5.7-fold increase | ~5.7-fold increase |
Experimental Protocols
Protocol 1: Preparation of a DMF Solid Dispersion by Solvent Evaporation
This protocol is a standard method for creating an amorphous solid dispersion to enhance the dissolution rate of DMF.
-
Materials:
-
This compound (DMF)
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
-
Methodology:
-
Determine Drug-to-Carrier Ratio: Start by preparing solid dispersions at various weight ratios of DMF to PVP K30 (e.g., 1:2, 1:4, 1:8).
-
Dissolution: Accurately weigh and dissolve both DMF and PVP K30 in a minimal amount of ethanol within a round-bottom flask. Ensure complete dissolution using gentle vortexing or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.
-
Drying: Carefully scrape the solid material from the flask. Place it in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion into a fine, uniform powder using a mortar and pestle.
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture.
-
Characterization (Recommended): Before in vivo administration, it is advisable to characterize the formulation using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm that the DMF is in an amorphous state.
-
Protocol 2: Preparation of a DMF Nanosuspension by Emulsification-Solvent Evaporation
This protocol describes a bottom-up approach to produce DMF nanoparticles.
-
Materials:
-
This compound (DMF)
-
A biodegradable polymer such as Polylactic-co-glycolic acid (PLGA)
-
A stabilizer such as Polyvinyl alcohol (PVA)
-
Ethyl acetate (or other suitable water-immiscible solvent)
-
Deionized water
-
High-speed homogenizer or probe sonicator
-
-
Methodology:
-
Organic Phase Preparation: Dissolve a pre-determined amount of DMF and PLGA in ethyl acetate to create the organic (oil) phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v), which will serve as the stabilizer.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while stirring at high speed. Immediately following this, emulsify the mixture using a probe sonicator or high-speed homogenizer. Keep the sample in an ice bath during this process to prevent overheating and degradation. The sonication parameters (e.g., time, amplitude) are critical for controlling the final particle size.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, which causes the nanoparticles to form and solidify.
-
Washing and Collection: Centrifuge the nanosuspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for overcoming the poor bioavailability of this compound.
Caption: Workflow for developing and testing an enhanced DMF formulation.
Caption: How different formulations overcome key bioavailability barriers.
References
Technical Support Center: Interference of 5,7-Dimethoxyflavanone in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 5,7-Dimethoxyflavanone in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a naturally occurring methoxyflavone found in plants like Kaempferia parviflora. It is investigated for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Your research likely involves evaluating its efficacy in various cellular or biochemical assays, many of which rely on fluorescence detection.
Q2: Can this compound interfere with fluorescence-based assays?
Yes. Like many flavonoid compounds, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce, emitting light upon excitation that can be mistaken for the specific signal from your assay's fluorophore. Flavonoids have been reported to exhibit autofluorescence, often with emission in the green, yellow, and orange wavelengths.[1]
-
Fluorescence Quenching: The compound may decrease the fluorescence intensity of your reporter fluorophore through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching. This can lead to false-negative results or an underestimation of the biological effect.
Q3: What are the spectral properties of this compound?
Currently, detailed public data on the specific excitation and emission spectra of this compound is limited. However, flavones are generally known to be non-fluorescent in neutral aqueous solutions but can become fluorescent in acidic environments. It is crucial to experimentally determine the spectral properties of this compound under your specific assay conditions.
Q4: How can I determine if this compound is interfering with my assay?
A simple control experiment can help identify interference. Prepare a set of wells containing all assay components, including this compound at the desired concentration, but omitting the fluorescent probe. If you observe a significant signal in these wells, it is likely due to the autofluorescence of this compound. To test for quenching, compare the fluorescence signal of your probe in the presence and absence of this compound (without other assay components that might be affected by the compound). A significant decrease in fluorescence in the presence of the compound suggests quenching.
Troubleshooting Guides
Issue 1: High background fluorescence observed in the presence of this compound.
This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Confirm Autofluorescence: Run a control experiment with this compound alone in the assay buffer to confirm it is the source of the background signal.
-
Optimize Filter Sets: If the excitation and emission spectra of this compound and your assay's fluorophore are sufficiently different, you may be able to minimize interference by using narrow bandpass filters that selectively detect the emission of your specific probe.
-
Switch to Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum. Switching to a fluorophore that excites and emits in the far-red or near-infrared region can significantly reduce background interference.
-
Implement Advanced Techniques: For complex cases, consider advanced microscopy techniques:
-
Spectral Unmixing: This computational method separates the emission spectra of your fluorophore and the interfering compound.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): This technique distinguishes between fluorophores based on their fluorescence lifetime, as the lifetime of autofluorescence is often shorter than that of specific probes.[2][3][4][5]
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
This could be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Confirm Quenching: Perform a control experiment by measuring the fluorescence of your probe with and without this compound in the assay buffer. A significant decrease in signal indicates quenching.
-
Reduce Compound Concentration: If experimentally feasible, lowering the concentration of this compound may reduce the quenching effect.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative fluorescent probes with different chemical structures.
-
Utilize Time-Resolved Fluorescence (TRF): TRF assays use long-lifetime fluorophores (lanthanides) and a time-gated detection to minimize interference from short-lived fluorescence and quenching effects of small molecules.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's fluorescence properties, the following table provides a general overview of the spectral regions where flavonoids and common fluorophores are active. This information can guide initial troubleshooting efforts.
| Compound/Fluorophore Class | Typical Excitation Range (nm) | Typical Emission Range (nm) | Potential for Interference with this compound |
| Flavonoids (general) | 300 - 450 | 400 - 600 | High (Autofluorescence) |
| Common Blue Probes (e.g., DAPI, Hoechst) | 350 - 360 | 450 - 470 | Moderate to High |
| Common Green Probes (e.g., FITC, GFP) | 480 - 495 | 515 - 530 | Moderate to High |
| Common Red Probes (e.g., Texas Red, Cy5) | 580 - 650 | 600 - 670 | Low to Moderate |
| Near-Infrared Probes (e.g., Cy7) | > 650 | > 670 | Low |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To determine the intrinsic fluorescence properties of this compound under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvettes or microplates
Method:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Excitation Spectrum: a. Set the emission wavelength to a value in the expected range for flavonoids (e.g., 520 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm). c. The wavelength that gives the highest fluorescence intensity is the peak excitation wavelength.
-
Emission Spectrum: a. Set the excitation wavelength to the peak excitation wavelength determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 700 nm). c. The resulting spectrum is the emission profile of this compound.
Protocol 2: Spectral Unmixing to Mitigate Autofluorescence
Objective: To computationally separate the fluorescence signal of the probe from the autofluorescence of this compound.
Materials:
-
Confocal microscope with a spectral detector
-
Image analysis software with spectral unmixing capabilities (e.g., ZEN, LAS X)
-
Your experimental samples containing both the probe and this compound
-
Control sample with only the fluorescent probe
-
Control sample with only this compound
Method:
-
Acquire Reference Spectra: a. Image the control sample containing only your fluorescent probe to obtain its reference emission spectrum ("lambda stack"). b. Image the control sample containing only this compound to obtain its reference emission spectrum.
-
Acquire Image of Experimental Sample: Image your experimental sample containing both the probe and this compound across the same range of emission wavelengths.
-
Perform Linear Unmixing: Use the image analysis software to apply the linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of each component (probe and this compound) to the total fluorescence in each pixel of your experimental image, effectively separating the two signals.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Conceptual diagram of spectral overlap leading to interference.
References
- 1. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Fluorescence Lifetime Imaging Microscopy (FLIM) | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
preventing degradation of 5,7-Dimethoxyflavanone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,7-Dimethoxyflavanone during extraction.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is a moderately polar compound. Less polar flavanones often show good solubility in solvents like acetone or ethyl acetate, while the use of alcohol-water mixtures is also common for flavonoids.[1] Action: Perform a small-scale solvent screening with solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to determine the optimal solvent for extraction. For instance, studies on the related 5,7-dimethoxyflavone have shown high extraction efficiency with 95% ethanol. |
| Suboptimal Extraction Temperature | While higher temperatures can increase solubility and diffusion, excessive heat can lead to the thermal degradation of flavanones.[1] Action: Optimize the extraction temperature by conducting trials at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). A range of 40°C to 70°C is often effective for many flavonoids.[1] For thermosensitive compounds, lower temperatures are advisable. |
| Inadequate Extraction Time | Insufficient contact time between the solvent and the plant material will result in incomplete extraction. Conversely, prolonged extraction times, especially at elevated temperatures, can increase the risk of degradation. Action: Optimize the extraction time by analyzing aliquots at different time points (e.g., 30, 60, 90, 120 minutes) to identify the point of maximum yield before degradation becomes significant. |
| Incorrect Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to fully solubilize the target compound, while an excessively high volume can make the downstream concentration process cumbersome and energy-intensive. Action: Experiment with different solid-to-solvent ratios (e.g., 1:10, 1:20, 1:30 g/mL) to find the optimal balance for efficient extraction. |
| Improper Sample Preparation | Large particle size of the plant material can limit solvent penetration and surface area contact, leading to inefficient extraction.[2] Action: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area available for extraction. |
Issue 2: Presence of Impurities or Degradation Products in the Extract
| Potential Cause | Recommended Solution |
| Degradation due to pH Extremes | Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[3] Action: If using aqueous solvent systems, maintain a slightly acidic pH (e.g., pH 4-6) by adding a small amount of a suitable acid like formic acid or acetic acid. Avoid strongly alkaline conditions during extraction and subsequent work-up steps. |
| Thermal Degradation | As mentioned, high temperatures can cause degradation. The C-ring of the flavonoid structure is often susceptible to cleavage at elevated temperatures. Action: Employ low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration at room temperature. If heat is necessary, use the lowest effective temperature for the shortest possible duration. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce photochemical degradation of flavonoids. Action: Conduct all extraction and processing steps in a dark environment or use amber-colored glassware to protect the sample from light. Wrap containers with aluminum foil as an extra precaution. |
| Oxidative Degradation | The presence of oxygen can lead to the oxidation of flavonoids, especially in the presence of light or certain metal ions. Action: Use de-gassed solvents for extraction. Consider blanketing the extraction vessel with an inert gas such as nitrogen or argon to minimize contact with oxygen. The addition of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for flavanones like this compound?
A1: While specific degradation pathways for this compound are not extensively documented, the general degradation mechanism for flavonoids often involves the cleavage of the heterocyclic C-ring. This can lead to the formation of smaller phenolic compounds. For flavanones, oxidation can also occur, potentially leading to the corresponding flavone.
Q2: What are the ideal storage conditions for extracts containing this compound?
A2: To ensure the stability of this compound in your extracts, store them at low temperatures, preferably at -20°C or below, in airtight containers protected from light. If the extract is in a solvent, ensure the container is well-sealed to prevent evaporation. For long-term storage, it is advisable to evaporate the solvent and store the dried extract.
Q3: Can I use techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) for this compound?
A3: Yes, modern extraction techniques like MAE and UAE are often preferred over traditional methods like Soxhlet extraction because they can enhance extraction efficiency while reducing extraction time and solvent consumption. This can also minimize the exposure of the compound to potentially degrading conditions like high temperatures for prolonged periods. However, it is crucial to optimize the parameters for these methods (e.g., power, temperature, and time) to prevent localized overheating and potential degradation.
Q4: How can I monitor for the degradation of this compound during my experiments?
A4: The most effective way to monitor for degradation is by using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. By analyzing samples at different stages of your extraction and storage process, you can quantify the amount of this compound and observe the appearance of any new peaks that may correspond to degradation products.
Q5: Are there any known stabilizers I can add during the extraction process?
A5: While specific stabilizers for this compound are not well-documented, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid and BHT are commonly used for this purpose. Additionally, maintaining a slightly acidic pH can also be considered a stabilization strategy against pH-induced degradation.
Experimental Protocols
Proposed HPLC-UV Method for Quantification of this compound
This proposed method is based on common practices for the analysis of similar flavonoid compounds and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm (based on typical flavanone absorbance maxima) |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve. |
| Sample Preparation | Dilute the extract with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Key factors leading to the degradation of this compound.
Caption: A plausible degradation pathway for this compound.
References
Technical Support Center: Synthesis of 5,7-Dimethoxyflavanone Derivatives
Welcome to the technical support center for the synthesis of 5,7-Dimethoxyflavanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives?
A1: The most prevalent and reliable method for synthesizing this compound and its derivatives is a two-step process. The first step is the Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. The second step involves the intramolecular cyclization of the chalcone to the corresponding flavanone.[1][2] Various conditions can be employed for the cyclization, including acid or base catalysis, heat treatment, or photochemical activation.[2]
Q2: I am experiencing a very low yield in my flavanone synthesis. What are the potential causes?
A2: Low yields in flavanone synthesis can arise from several factors. Incomplete reaction is a primary cause and can be due to insufficient reaction time, incorrect temperature, or inefficient catalysis.[3] Side reactions, such as the formation of aurones or flavones, can also significantly reduce the yield of the desired flavanone.[4] Additionally, product loss during workup and purification steps is a common issue. It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents, as moisture can interfere with the reaction.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurity formation requires careful control of reaction conditions. For instance, in the Claisen-Schmidt condensation to form the chalcone precursor, maintaining a low temperature (e.g., 0°C) can improve purity and yield. The choice of base and solvent is also critical. In the subsequent cyclization step, using a milder cyclizing agent or optimizing the reaction time and temperature can prevent the formation of degradation products or side products like aurones and flavones. Purification of the intermediate chalcone before proceeding to the cyclization step is highly recommended to improve the purity of the final flavanone.
Q4: I am observing the formation of a significant amount of a yellow, highly conjugated byproduct. What is it likely to be and how can I avoid it?
A4: The yellow byproduct is likely an aurone, a common side product in the synthesis of flavanones from 2'-hydroxychalcones, particularly under oxidative conditions. The formation of aurones versus flavanones can be influenced by the reaction conditions. To favor the formation of the flavanone, it is important to control the reaction temperature and choose appropriate reagents for the cyclization step. For instance, basic conditions generally favor the intramolecular Michael addition to form the flavanone.
Q5: Is there a risk of demethylation of the methoxy groups during the synthesis?
A5: Yes, demethylation of the methoxy groups, particularly at the 5-position, can occur under certain conditions, especially when using strong Lewis acids like aluminum chloride for demethylation of other positions or under harsh acidic conditions. If selective demethylation is not the goal, it is advisable to use milder reaction conditions and avoid strong acids.
Troubleshooting Guides
Issue 1: Low Yield of 2'-Hydroxychalcone in Claisen-Schmidt Condensation
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or adjust the temperature as needed. - Ensure the stoichiometry of the reactants and base is correct. |
| Poor Quality of Starting Materials | - Verify the purity of the 2'-hydroxy-4',6'-dimethoxyacetophenone and the substituted benzaldehyde using NMR or other analytical techniques. - Purify starting materials if necessary. |
| Inactive Base | - Use a freshly prepared solution of a strong base like NaOH or KOH. - Ensure anhydrous conditions if using moisture-sensitive bases. |
| Unwanted Side Reactions | - Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5°C) can minimize side product formation. |
Issue 2: Low Yield of this compound during Cyclization
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Monitor the reaction progress by TLC until the chalcone starting material is consumed. - Increase the reaction time or temperature if the reaction is sluggish. - Ensure the appropriate catalyst (acid or base) is used at the correct concentration. |
| Formation of Side Products (e.g., Aurones, Flavones) | - Modify the reaction conditions to favor flavanone formation. For base-catalyzed cyclization, ensure non-oxidizing conditions. - Consider alternative cyclization methods, such as using sodium acetate in refluxing methanol. |
| Poor Solubility of Chalcone | - Use a co-solvent to improve the solubility of the chalcone intermediate. |
| Product Degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition of the flavanone product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities during Column Chromatography | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - If the compound is unstable on silica gel, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Formation of an Emulsion during Liquid-Liquid Extraction | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method to separate the layers. |
| Product is a Persistent Oil or Fails to Crystallize | - Ensure all solvents from the previous steps have been thoroughly removed under high vacuum. - Try recrystallization from a different solvent or a mixture of solvents. - If recrystallization fails, column chromatography is the recommended purification method. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a 50% (w/v) aqueous solution of KOH or NaOH (e.g., 2.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH 2-3).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude product.
-
The crude chalcone can be purified by recrystallization from ethanol or by column chromatography.
| Parameter | Typical Value |
| Reaction Time | 24-48 hours |
| Temperature | 0°C to Room Temperature |
| Yield | 70-90% (can vary based on substituents) |
Protocol 2: Synthesis of this compound Derivatives (Cyclization of Chalcone)
This protocol describes a common method for the base-catalyzed cyclization of a 2'-hydroxychalcone.
Materials:
-
2'-Hydroxy-4',6'-dimethoxychalcone derivative
-
Methanol or Ethanol
-
Sodium Acetate (NaOAc)
Procedure:
-
Dissolve the 2'-hydroxy-4',6'-dimethoxychalcone derivative in methanol or ethanol in a round-bottom flask.
-
Add sodium acetate (e.g., 5 equivalents).
-
Reflux the reaction mixture for 24 hours. Monitor the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavanone by column chromatography on silica gel or by recrystallization.
| Parameter | Typical Value |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Yield | 40-75% (highly dependent on the substrate) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Optimizing 5,7-Dimethoxyflavanone Yield from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dimethoxyflavanone from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: The main natural source of this compound is the rhizome of Kaempferia parviflora, commonly known as black ginger or Krachai Dum.[1][2][3] This plant is native to Thailand and Southeast Asia.[1] Other reported sources include Boesenbergia rotunda and Celosia cristata.[3]
Q2: Which extraction method is most effective for maximizing the yield of this compound?
A2: The choice of extraction method significantly impacts the yield. Maceration with high-concentration ethanol has been shown to be highly effective. For instance, maceration with 95% ethanol for 7 days can yield significantly higher amounts of this compound compared to lower ethanol concentrations. Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer faster extraction times with high efficiency. UAE, in particular, has been noted for providing the highest content in the shortest time.
Q3: How does the choice of solvent affect the extraction efficiency?
A3: The polarity of the solvent is a critical factor. Ethanol, particularly in high concentrations (75-95% v/v), has demonstrated the best results for extracting this compound from Kaempferia parviflora. The yield of this compound increases as the ethanol concentration increases. Acetone is also considered a selective solvent for flavonoid extraction.
Q4: What are the recommended methods for the purification of this compound from a crude extract?
A4: Following initial extraction, purification is crucial to isolate this compound. Common and effective methods include:
-
Column Chromatography: This is a standard technique for separating flavonoids from other compounds in the extract. Silica gel is often used as the stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity levels (>99%), prep-HPLC is the preferred method.
-
Recrystallization: This can be used as a final step to obtain a highly purified crystalline product.
Q5: How can I accurately quantify the amount of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of this compound. Other analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent concentration. 2. Insufficient extraction time. 3. Inefficient extraction method. 4. Poor quality of the plant material. | 1. Increase the ethanol concentration to 95% (v/v) for maceration. 2. For maceration, ensure an extraction time of at least 7 days. For faster results, consider UAE or MAE. 3. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE). 4. Ensure the plant material (e.g., Kaempferia parviflora rhizomes) is properly dried and finely powdered. |
| Impure Final Product | 1. Incomplete separation during chromatography. 2. Co-elution of similar compounds. 3. Inefficient recrystallization. | 1. Optimize the mobile phase gradient in column chromatography or HPLC. 2. Use a different stationary phase or a more selective mobile phase in your chromatographic method. Consider using preparative HPLC for better resolution. 3. Ensure the correct solvent is chosen for recrystallization and allow for slow cooling to promote the formation of pure crystals. |
| Difficulty in Quantifying the Compound | 1. Poor peak resolution in HPLC. 2. Matrix effects from the crude extract. 3. Lack of a proper standard. | 1. Optimize HPLC parameters such as the mobile phase, flow rate, and column temperature. 2. Perform a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis. 3. Obtain a certified reference standard of this compound for accurate calibration. |
| Degradation of the Compound | 1. Exposure to high temperatures during extraction. 2. Exposure to light. | 1. For methods like MAE, carefully control the temperature. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) for solvent removal. 2. Store extracts and the purified compound in light-protected containers at low temperatures (e.g., 4°C). |
Data Presentation
Table 1: Effect of Ethanol Concentration on this compound Yield using Maceration
| Ethanol Concentration (v/v) | Extraction Time | Yield of this compound ( g/100 mL of concentrated extract) | Reference |
| 25% | 7 days | 1.11 ± 0.02 | |
| 50% | 7 days | 2.14 ± 0.43 | |
| 75% | 7 days | 3.49 ± 0.70 | |
| 95% | 7 days | 48.10 ± 9.62 |
Experimental Protocols
Protocol 1: Maceration for Extraction of this compound
-
Sample Preparation: Weigh 10 g of dried and powdered Kaempferia parviflora rhizomes.
-
Extraction: Place the powder in an airtight container and add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
-
Incubation: Seal the container and keep it at room temperature for 7 days. Occasional shaking is recommended to improve extraction efficiency.
-
Filtration: After 7 days, filter the mixture to separate the extract from the plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C.
-
Storage: Store the concentrated extract in a sealed, light-protected container at 4°C.
Protocol 2: Column Chromatography for Purification
-
Column Packing: Pack a glass column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Start elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for extraction and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for 5,7-Dimethoxyflavanone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 5,7-Dimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A good starting point is a reverse-phase HPLC method.[1] Based on methods for similar flavonoids, the following conditions are recommended as an initial setup:
-
Column: A C18 column is a common and effective choice for the separation of methoxyflavones.[1]
-
Mobile Phase: A gradient elution using acetonitrile (or methanol) and water with an acidic modifier is typically employed. The acidic modifier, such as 0.1% formic acid or acetic acid, helps to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[1]
-
Detection: A UV detector set at a wavelength between 250-280 nm or 310-350 nm is generally suitable for detecting flavones.[2] It is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of a pure standard.
Q2: How should I prepare my this compound sample for HPLC analysis?
Proper sample preparation is crucial for accurate and reproducible results.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as methanol or a mixture of methanol and water.
-
Filtration: It is essential to filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[1]
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak saturation.
Q3: What are the typical UV absorbance maxima for flavanones like this compound?
Flavones and flavanones typically exhibit two main absorption bands in their UV-Vis spectra.
-
Band I: Between 310-350 nm.
-
Band II: Between 250-280 nm.
For quantitative analysis, it is best to monitor at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity. This can be determined by obtaining a UV spectrum of a standard solution of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.- Reduce the injection volume or dilute the sample.- Ensure the mobile phase pH is appropriate for the analyte. |
| Poor Resolution or Co-eluting Peaks | - Mobile phase composition is not optimal.- The gradient is too steep.- Unsuitable column chemistry. | - Adjust the ratio of organic solvent to water in the mobile phase.- Use a shallower gradient to improve the separation of closely eluting peaks.- Consider a column with a different selectivity, such as a phenyl-hexyl phase, which can offer different interactions with aromatic compounds. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare mobile phases fresh daily and ensure accurate measurements.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace it if performance deteriorates. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample. | - Systematically check for blockages by removing components one by one, starting from the detector and moving backward.- Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. |
| Ghost Peaks (Spurious Peaks) | - Contamination in the mobile phase, injection solvent, or sample.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Inject a blank (injection solvent only) to identify the source of contamination.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
The following is a representative HPLC method for the analysis of methoxyflavones, which can be adapted and optimized for this compound.
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | HPLC with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, monitor at 254 nm and 330 nm. Collect spectra from 200-400 nm. |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Sample Preparation
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase (90% A, 10% B) to a working concentration (e.g., 10 µg/mL).
-
Filter the working solution through a 0.22 µm syringe filter before injection.
Data Analysis
-
Integrate the peak corresponding to this compound.
-
Determine the retention time, peak area, and assess peak shape (e.g., tailing factor).
-
Review the UV spectrum to confirm the peak identity and the wavelength of maximum absorbance (λmax).
Visualizations
Experimental Workflow
Caption: A general workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common HPLC problems.
References
Technical Support Center: 5,7-Dimethoxyflavanone in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using 5,7-Dimethoxyflavanone (DMF) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell-based assays?
This compound (DMF) is a naturally occurring methoxyflavone found in plants like Kaempferia parviflora.[1] It is investigated for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] In cell-based assays, DMF is commonly used to assess its effects on cell viability, proliferation, apoptosis, and to study its influence on various signaling pathways.[2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL (354.24 mM). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C, protected from light.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5% (v/v). The sensitivity to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Troubleshooting Guide: Avoiding Artifacts
Issue 1: Inaccurate Cell Viability/Cytotoxicity Results with MTT Assays
Question: My MTT assay results show an unexpected increase in cell viability or inconsistent cytotoxicity with this compound treatment. What could be the cause?
Answer: Flavonoids, including likely this compound, can directly reduce the MTT reagent to its formazan product in a cell-free environment. This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as though there are more viable cells than there actually are. This interference is concentration-dependent and can be influenced by the components of the cell culture medium and the presence of serum.
Solutions:
-
Perform a Cell-Free MTT Reduction Assay: To confirm this artifact, incubate this compound with MTT in your cell culture medium without cells. A color change indicates direct reduction of MTT.
-
Use an Alternative Viability Assay: The Sulforhodamine B (SRB) assay is a recommended alternative as it measures cellular protein content and is generally not affected by the reducing properties of flavonoids.
Issue 2: Compound Precipitation in Cell Culture Medium
Question: I observe a precipitate or cloudiness in my cell culture wells after adding this compound. How can I prevent this?
Answer: this compound is hydrophobic and has poor aqueous solubility. Precipitation can occur when the DMSO stock solution is diluted into the aqueous cell culture medium, leading to an inaccurate effective concentration of the compound and variable experimental results.
Solutions:
-
Optimize Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.
-
Serial Dilution: Prepare intermediate dilutions of the DMSO stock solution in the cell culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent precipitation.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) culture medium can improve solubility.
-
Increase Final Volume: Performing the final dilution in a larger volume of medium can help keep the compound in solution.
-
Visually Inspect: Always visually inspect your culture plates for any signs of precipitation after adding the compound.
Issue 3: Potential Interference with Fluorescence-Based Assays
Question: Could this compound interfere with my fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy)?
Solutions:
-
Measure Compound Autofluorescence: In a cell-free setup, measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths you are using for your fluorescent probe.
-
Include a "Compound Only" Control: In your cell-based experiment, include a control group of cells treated with this compound but without the fluorescent probe to measure any background fluorescence from the compound.
-
Choose Fluorophores with Red-Shifted Spectra: If possible, use fluorescent probes that are excited and emit at longer wavelengths (red or far-red) to minimize interference from potential flavonoid autofluorescence, which is typically in the blue-green region.
Issue 4: Off-Target Effects and Interference with Signaling Pathway Readouts
Question: I am studying a specific signaling pathway. Could this compound have off-target effects that might confound my results?
Answer: Yes, this compound has been shown to modulate several key signaling pathways, which could lead to off-target effects in your experiments. For example, it has been reported to increase cAMP levels and influence the PI3K/Akt and NF-κB signaling pathways. This could interfere with reporter gene assays (e.g., luciferase, GFP) that are regulated by elements responsive to these pathways. Flavonoids have also been shown to directly inhibit luciferase enzymes.
Solutions:
-
Use a Promoterless Reporter Control: When using a reporter gene assay, include a control with a promoterless reporter vector to check if this compound directly affects the expression of the reporter gene.
-
Perform a Cell-Free Enzyme Inhibition Assay: If you are using a reporter enzyme like luciferase, test for direct inhibition by incubating this compound with the purified enzyme in a cell-free system.
-
Use Orthogonal Assays: Confirm your findings using an alternative assay that measures a different downstream event in the signaling pathway and uses a different detection technology.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can help guide the selection of appropriate concentrations for your experiments and highlight the importance of avoiding concentrations that may induce non-specific cytotoxicity.
| Cell Line | Assay Type | Duration (hours) | IC50 (µM) | Reference |
| HepG2 (Liver Cancer) | MTT Assay | Not Specified | 25 | |
| T47D (Breast Cancer) | Not Specified | Not Specified | 22.94 (as an oxime derivative) |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT to formazan in the absence of cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (the same used in your cellular assays)
-
MTT solution (5 mg/mL in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium in a 96-well plate. Include a vehicle control (medium with the same final concentration of DMSO) and a medium-only control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Visually inspect the wells for the formation of a purple precipitate (formazan).
-
Measure the absorbance at 570 nm using a microplate reader.
-
An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine cell viability based on cellular protein content, avoiding artifacts from compound reduction of tetrazolium salts.
Materials:
-
Adherent cells in a 96-well plate
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
After treatment, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water to remove TCA and air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510-540 nm using a microplate reader.
Visualizations
Caption: A logical workflow for avoiding and identifying artifacts in cell-based assays.
Caption: Known signaling pathways modulated by this compound.
References
Technical Support Center: Vehicle Selection for 5,7-Dimethoxyflavanone Administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle for administering 5,7-Dimethoxyflavanone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Disclaimer
Much of the currently available in vivo and solubility data is for the structurally similar compound 5,7-Dimethoxyflavone. While this information provides a strong starting point, it is crucial to perform compound-specific solubility and stability tests for this compound to ensure optimal delivery and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on data for the closely related 5,7-Dimethoxyflavone, Dimethyl Sulfoxide (DMSO) and Methanol are effective solvents.[1] 5,7-Dimethoxyflavone is highly soluble in DMSO, with concentrations of 100 mg/mL being reported.[2][3] It is also reported to be slightly soluble in chloroform and ethyl acetate.[2][4] Due to its hydrophobic nature, this compound is expected to have very limited solubility in water.
Q2: What are common vehicles for oral administration of this compound in animal studies?
A2: For oral gavage in animal models, this compound can likely be administered as a suspension. Commonly used and effective vehicles for similar poorly soluble flavonoids include:
-
Aqueous suspension with a suspending agent: Carboxymethylcellulose sodium (CMC-Na) is a frequently used suspending agent. A formulation of ≥5 mg/mL in a CMC-Na solution has been suggested for 5,7-Dimethoxyflavone.
-
Aqueous suspension with a surfactant: A suspension in 4% Tween 80 has been used for oral gavage of 5,7-Dimethoxyflavone in rats.
Q3: How can I improve the aqueous solubility of this compound?
A3: For in vitro assays or when a solution is required, cyclodextrin complexation can significantly enhance the aqueous solubility of poorly soluble flavonoids. For instance, complexation with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) increased the water solubility of 5,7-Dimethoxyflavone by 361.8-fold. This approach can help overcome issues with compound precipitation in aqueous buffers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution during dilution in aqueous media. | The concentration of this compound exceeds its aqueous solubility. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated limits for the experimental system. 3. Consider using a cyclodextrin-based formulation to improve aqueous solubility. |
| Inconsistent results in animal studies after oral administration. | Poor and variable absorption due to inconsistent suspension or particle size. The compound may be degrading in the vehicle. | 1. Ensure the suspension is homogeneous before each administration by thorough vortexing or stirring. 2. Optimize the particle size of the compound through micronization to improve dissolution. 3. Prepare the formulation fresh before each use to minimize potential degradation. 4. Conduct a stability study of this compound in the chosen vehicle. |
| Toxicity or adverse effects observed in the vehicle control group. | The chosen vehicle or a component of it (e.g., high concentration of DMSO or surfactant) is causing toxicity. | 1. Reduce the concentration of the potentially toxic component. 2. Select an alternative, more biocompatible vehicle. For example, if DMSO is causing issues, a suspension in CMC-Na or a lipid-based formulation could be considered. 3. Always include a vehicle-only control group to differentiate between compound and vehicle effects. |
Quantitative Data Summary
The following table summarizes the available solubility data for the related compound, 5,7-Dimethoxyflavone.
| Solvent/Vehicle | Concentration/Observation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL |
| Methanol | Soluble |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Water | Poorly soluble |
| 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) | 361.8-fold increase in water solubility |
| Carboxymethylcellulose sodium (CMC-Na) | Homogeneous suspension at ≥5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a CMC-Na Suspension (0.5% w/v)
-
Preparation of 0.5% CMC-Na Solution:
-
Heat a portion of sterile water (e.g., one-third of the final volume) to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously to create a uniform dispersion.
-
Add the remaining volume of cold sterile water and continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may require stirring for several hours at room temperature or overnight at 4°C.
-
-
Suspension of this compound:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining CMC-Na solution while continuously stirring or vortexing to achieve a homogeneous suspension at the desired final concentration.
-
Ensure the suspension is thoroughly mixed immediately before administration.
-
Protocol 2: Preparation of a 4% Tween 80 Suspension
-
Preparation of 4% Tween 80 Solution:
-
In a sterile container, add the required volume of Tween 80 to sterile water or saline to achieve a final concentration of 4% (v/v).
-
Mix thoroughly until the Tween 80 is completely dissolved.
-
-
Suspension of this compound:
-
Weigh the required amount of this compound.
-
Add a small volume of the 4% Tween 80 solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining 4% Tween 80 solution while vortexing or sonicating to ensure a uniform and fine suspension.
-
Mix the suspension well before each use.
-
Diagrams
Caption: Workflow for selecting a vehicle for this compound.
References
long-term storage and stability of 5,7-Dimethoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 5,7-Dimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at temperatures below +8°C in a dry and dark environment. For extended storage, temperatures of -20°C are recommended.[1][2] It is crucial to protect the compound from light and moisture to prevent degradation.[2]
Q2: How should I store solutions of this compound?
Stock solutions, typically prepared in organic solvents like DMSO, should be stored at low temperatures.[3] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into single-use vials. Solutions should be protected from light.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation in the solid form may include a change in color or clumping due to moisture absorption. In solutions, degradation can be indicated by a color change or the formation of a precipitate. Analytically, degradation is identified by the appearance of new peaks or a decrease in the main peak's area in an HPLC chromatogram.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, flavonoids, in general, are susceptible to degradation through oxidation, hydrolysis, and photodegradation. For methoxylated flavonoids, O-demethylation and oxidation of the flavonoid rings are common degradation pathways. Under harsh conditions, the central C-ring of the flavanone structure can undergo cleavage.
Q5: What solvents are recommended for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of flavonoids like this compound due to their good solubility in it. Methanol and ethanol can also be used. It is important to use anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Media | The concentration of this compound exceeds its aqueous solubility. | 1. Reduce the final concentration of the compound. 2. Use a co-solvent system (e.g., an intermediate dilution in a DMSO/water mixture). 3. Pre-warm the aqueous medium before adding the compound. |
| Inconsistent/Irreproducible Experimental Results | Degradation of the compound in the experimental medium or incomplete solubilization. | 1. Prepare fresh dilutions for each experiment. 2. Visually inspect stock solutions for any precipitate before use. Gently warm and vortex if necessary. 3. Include a vehicle control to assess the effect of the solvent on the experiment. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of this compound. | 1. Prepare a fresh standard solution and re-analyze. 2. If new peaks persist, it indicates degradation. Review storage and handling procedures. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of Compound Potency in Bioassays | The compound has degraded over time. | 1. Use a freshly prepared solution from a properly stored solid sample. 2. Assess the stability of the compound under the specific assay conditions (pH, temperature, media components). |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | <+8°C | Short-term | Protect from light and moisture. |
| -20°C | Long-term | Store in a tightly sealed container in a dark, dry place. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
Note: The stability data for solutions is primarily based on the closely related compound 5,7-Dimethoxyflavone, as specific long-term stability data for this compound solutions is limited. Researchers should validate the stability under their specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method to assess the purity of this compound and detect degradation products.
1. Preparation of Standard Solution:
- Accurately weigh a small amount of this compound.
- Dissolve in HPLC-grade DMSO or methanol to a known concentration (e.g., 1 mg/mL).
- Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
2. HPLC Conditions (General Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Scan for optimal absorbance, likely between 250-350 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
3. Analysis:
- Inject the standard solution to determine the retention time of the intact this compound.
- Inject samples from stability studies. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its stability profile and to ensure the analytical method can separate the degradation products from the parent compound.
1. Acid Hydrolysis:
- Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 1 M HCl.
- Incubate at 80°C for 2 hours.
- Cool, neutralize with 1 M NaOH, and dilute with methanol.
2. Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
- Incubate at 80°C for 2 hours.
- Cool, neutralize with 1 M HCl, and dilute with methanol.
3. Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
4. Thermal Degradation:
- Place a solid sample of this compound in an oven at 100°C for 48 hours.
- Dissolve the sample in methanol to a concentration of 1 mg/mL.
5. Photodegradation:
- Expose a 1 mg/mL solution of this compound in methanol to direct sunlight for 48 hours.
- A control sample should be wrapped in aluminum foil and kept under the same conditions.
6. Analysis:
- Analyze all stressed samples by the stability-indicating HPLC method to observe degradation products.
Visualizations
References
Technical Support Center: Consistent Quantification of 5,7-Dimethoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and accurate quantification of 5,7-Dimethoxyflavanone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you navigate common challenges in this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization in Mass Spectrometry (MS). | For positive ion mode, use a mobile phase with an acidic modifier like 0.1% formic acid to promote protonation. For negative ion mode, a slightly basic mobile phase can improve deprotonation. |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent. Methanol or ethanol are common choices for flavonoids. Employ extraction techniques like sonication or Soxhlet extraction to improve efficiency. | |
| Degradation of this compound. | Prepare solutions fresh and protect them from light, especially UV, to prevent photodegradation. For storage, use amber vials at low temperatures (-20°C or -80°C). | |
| High Variability in Results | Inconsistent sample preparation. | Ensure a standardized and consistent sample preparation protocol is followed for all samples. |
| Matrix effects affecting ionization. | The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability caused by matrix effects. | |
| Peak Tailing or Poor Peak Shape in HPLC | Secondary interactions with the column. | Use a column with end-capping. Adjust the mobile phase pH to ensure this compound is in a neutral state. |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure sufficient time for column equilibration between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Significant Ion Suppression in LC-MS | Co-elution of matrix components. | Implement a more rigorous sample clean-up procedure such as Solid Phase Extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. Flavonoids are generally more stable in acidic conditions and their degradation can accelerate in neutral to alkaline solutions. Elevated temperatures and exposure to light, particularly UV, can also lead to significant degradation. It is recommended to store solutions in amber vials at low temperatures (-20°C or -80°C) to minimize degradation.
Q2: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant source of inaccuracy.[1] To mitigate these effects:
-
Optimize Sample Preparation: Employ a thorough sample clean-up method like Solid Phase Extraction (SPE) to remove interfering matrix components before injection into the LC-MS system.
-
Chromatographic Separation: Adjust the chromatographic method to separate this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression or enhancement.
Q3: What are the recommended starting conditions for HPLC-UV analysis of this compound?
A3: For a starting point in developing an HPLC-UV method, consider the following:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with an acid modifier (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).
-
Detection Wavelength: Based on the UV absorbance maxima of similar flavanones, a starting wavelength of around 280 nm is recommended. Further optimization can be done by obtaining a UV spectrum of a pure standard.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar flavonoids, the primary degradation routes are likely to be O-demethylation and oxidation of the flavonoid rings. Exposure to light and air can induce the formation of reactive intermediates, leading to degradation.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantitative analysis of this compound in plant extracts.
1. Sample Preparation (Plant Material)
- Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40°C).
- Grind the dried material into a fine powder.
- Accurately weigh about 1 gram of the powdered sample.
- Extract with a suitable solvent (e.g., 20 mL of methanol) using sonication for 30 minutes or maceration for 24 hours.
- Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-UV Conditions
| Parameter | Recommendation |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
3. Calibration Curve
- Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in plasma or serum.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommendation |
| LC System | UHPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor ion [M+H]⁺ for this compound and at least two product ions for quantification and confirmation. |
Signaling Pathway Diagrams
5,7-Dimethoxyflavone, a structurally related compound, has been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK.[2][3] These pathways are often implicated in the biological activities of flavonoids. The diagrams below illustrate the potential points of inhibition by this compound within these pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of 5,7-Dimethoxyflavanone and 5,7,4'-Trimethoxyflavone
In the landscape of neuroprotective agent research, methoxyflavones have emerged as promising candidates for their potential to combat neurodegenerative diseases. This guide provides a detailed comparison of the neuroprotective effects of two such compounds: 5,7-Dimethoxyflavanone (DMF) and 5,7,4'-trimethoxyflavone (TMF). The following sections present a comprehensive overview of their performance based on experimental data, detailing the methodologies employed and visualizing the implicated biological pathways.
Quantitative Data Summary
The neuroprotective properties of DMF and TMF have been evaluated through a series of in vivo and in silico studies. The data presented below summarizes their effects on cognitive function, anxiety-related behaviors, and key biochemical markers associated with neuroinflammation and neurodegeneration in a lipopolysaccharide (LPS)-induced mouse model of memory impairment.[1][2][3]
Table 1: In Vivo Behavioral Analysis
| Compound | Test | Dosage (mg/kg) | Outcome |
| This compound (DMF) | Morris Water Maze (MWM) | 10, 20, 40 | No significant enhancement of spatial memory |
| Open Field Test (OFT) | 10, 20, 40 | Reduction in anxiety-related measures | |
| 5,7,4'-trimethoxyflavone (TMF) | Morris Water Maze (MWM) | 10, 20, 40 | Enhanced spatial memory |
| Open Field Test (OFT) | 10, 20, 40 | Reduction in anxiety-related measures |
Table 2: Biochemical and Gene Expression Analysis in Hippocampus
| Compound | Biomarker/Gene | Effect |
| This compound (DMF) | Aβ, IL-1β, IL-6, TNF-α | Significantly reduced levels |
| BDNF | Significantly increased level | |
| GABRA1, 5-HT₂A, 5-HT₂C mRNA | Significantly upregulated expression | |
| 5,7,4'-trimethoxyflavone (TMF) | Aβ, IL-1β, IL-6, TNF-α | Significantly reduced levels |
| BDNF | No significant change | |
| GABRG2, 5-HT₂B, 5-HT₂C mRNA | Increased expression |
Table 3: In Silico Target Prediction and Molecular Docking
| Compound | Predicted Protein Targets | Strongest Binding Interaction | Binding Energy (kcal/mol) |
| This compound (DMF) | GABRA1, GABRG2, 5-HT₂A, IGF1R, 5-HT₂C | GABRA1 and GABRG2 | -9.40 |
| 5,7,4'-trimethoxyflavone (TMF) | GABRG2, 5-HT₂A, 5-HT₂B, 5-HT₂C | 5-HT₂A | -9.30 |
Experimental Protocols
The data presented above was generated from a study utilizing a well-established animal model of neuroinflammation-induced memory impairment. The key experimental methodologies are detailed below.[1][2]
Animal Model and Treatment
-
Model: Lipopolysaccharide (LPS)-induced memory-impaired mice.
-
Administration: DMF and TMF were administered orally at doses of 10, 20, and 40 mg/kg for 21 days. LPS was administered to induce neuroinflammation.
Behavioral Assays
-
Morris Water Maze (MWM): This test was used to assess spatial learning and memory. The time taken to find a hidden platform in a pool of water was recorded.
-
Open Field Test (OFT): This assay was employed to evaluate locomotor activity and anxiety-like behavior. Parameters such as time spent in the center of the arena were measured.
Biochemical Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Levels of amyloid-beta (Aβ), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and brain-derived neurotrophic factor (BDNF) in the hippocampus were quantified using ELISA kits.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of the predicted protein targets in the hippocampus were determined by RT-PCR to validate the in silico findings.
In Silico Analysis
-
Target Prediction: Ligand-based and proteochemometric models were used to predict the potential protein targets of DMF and TMF.
-
Molecular Docking: The binding interactions and affinities of the flavonoids with their predicted targets were analyzed using PyRx and Discovery Studio Visualiser.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of DMF and TMF are attributed to their interaction with multiple molecular targets involved in neurotransmission and neuroinflammation. The diagrams below illustrate the proposed signaling pathways and the general experimental workflow.
Caption: Proposed neuroprotective signaling pathways for DMF and TMF.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Mechanism of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone, with its structural analog Chrysin (5,7-dihydroxyflavone) and the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented herein is supported by experimental data from in vitro studies to facilitate further research and drug development.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.[1] Its mechanism of action centers on the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibitory action leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). When compared to its unmethylated counterpart, Chrysin, and the widely used NSAID, Indomethacin, this compound presents a distinct profile that warrants further investigation for its therapeutic potential.
Mechanism of Action: A Comparative Overview
The anti-inflammatory activity of this compound is attributed to its ability to interfere with the upstream signaling events that lead to the production of inflammatory mediators. In vitro studies have shown that DMF can inhibit the activation of NF-κB and MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Chrysin , being structurally similar to DMF but lacking the methoxy groups, also exhibits anti-inflammatory properties through the suppression of NF-κB activation and subsequent reduction of pro-inflammatory cytokines.[2]
Indomethacin , a conventional NSAID, primarily exerts its anti-inflammatory effect by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins.[3] While effective, its non-selective nature can lead to gastrointestinal side effects.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound, Chrysin, and Indomethacin on the inhibition of key inflammatory mediators. All data is derived from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Data not available | |
| Chrysin | RAW 264.7 | ~25.5 | [4] |
| Indomethacin | RAW 264.7 | 56.8 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | Markedly inhibited | |
| Chrysin | Human Whole Blood | 25.5 | |
| Indomethacin | Human Whole Blood | 9.5 |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Cell Line | IC50 (µM) | Reference |
| This compound | TNF-α, IL-6 | Not Specified | Decreased levels | |
| Chrysin | TNF-α | RAW 264.7 | Data not available | |
| IL-6 | Human Whole Blood | >50 | ||
| Indomethacin | TNF-α | Not Specified | Potentiated production | |
| IL-6 | Not Specified | Potentiated production |
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for its evaluation.
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound, Chrysin, or Indomethacin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (typically 24 hours for mediator release).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Procedure:
-
After treatment, the culture medium is removed.
-
MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Reaction)
-
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated with specific primary antibodies against the target proteins overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound emerges as a promising anti-inflammatory agent with a mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with Chrysin and Indomethacin are limited by the availability of specific IC50 values for this compound, the existing data suggests a potent inhibitory effect on the production of key pro-inflammatory mediators. Further research is warranted to fully elucidate its quantitative efficacy and to explore its therapeutic potential in inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
References
- 1. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Chrysin Against Drugs and Toxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 5,7-Dimethoxyflavanone and Other Flavonoids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 5,7-Dimethoxyflavanone (DMF) against other well-researched flavonoids, namely quercetin, luteolin, kaempferol, and its unmethylated analog, chrysin. The comparative analysis is supported by experimental data from various studies, with a focus on their effects on cancer cell lines.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of flavonoids is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of this compound and other flavonoids against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound and Chrysin
| Flavonoid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Human Liver Carcinoma | 25 | [1][2][3][4] |
| Chrysin | MCF-7 | Human Breast Adenocarcinoma | 19.5 (48h), 9.2 (72h) | [5] |
| T47D | Human Breast Cancer | 72.2 (24h), 43.4 (48h) | ||
| SW620 | Human Colon Adenocarcinoma | 70.18 | ||
| CT26 | Murine Colon Carcinoma | ~80 µg/mL |
Note: Studies suggest that methylated flavones like this compound are generally more stable and potent than their unmethylated counterparts such as chrysin.
Table 2: Comparative IC50 Values of Flavonoids on HepG2 Human Liver Cancer Cells
| Flavonoid | IC50 (µM) | Reference |
| This compound | 25 | |
| Quercetin | 24 | |
| Luteolin | >80 (negligible cytotoxicity up to 40 µM) | |
| Kaempferol | No significant effect on viability up to 40 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Flavonoid Treatment: The cells are then treated with various concentrations of the flavonoids (e.g., this compound, quercetin) for specific time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the flavonoid concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of flavonoids for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with flavonoids, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by these flavonoids and a typical experimental workflow.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Analysis of the Antioxidant Activities of 5,7-Dimethoxyflavanone and Quercetin
In the realm of flavonoid research, both 5,7-Dimethoxyflavanone and quercetin have garnered significant interest for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed, objective comparison of the antioxidant activities of these two flavonoids, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Antioxidant Activity: A Quantitative Overview
While direct comparative studies measuring the antioxidant capacity of this compound and quercetin in the same assays are limited, existing research provides valuable insights into their individual activities. Quercetin is a well-established potent antioxidant, often used as a benchmark in antioxidant studies.[1][2][3] this compound also exhibits antioxidant properties, although its primary reported biological activities often revolve around its anti-inflammatory and neuroprotective effects.[4]
The antioxidant efficacy of flavonoids is intrinsically linked to their chemical structure. Quercetin, with its five hydroxyl (-OH) groups, particularly the catechol group in the B-ring and the hydroxyl group at the C3 position, is structurally optimized for high free radical scavenging activity.[1] In contrast, this compound possesses methoxy (-OCH3) groups at the 5 and 7 positions instead of hydroxyl groups, which can influence its antioxidant capacity.
Table 1: Summary of In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| Quercetin | DPPH Radical Scavenging | Reported as a powerful antioxidant in various systems. | |
| ABTS Radical Scavenging | Strong scavenging activity. | ||
| Superoxide Radical Scavenging | Effective scavenger, with activity increasing with concentration. | ||
| This compound | ROS Generation | Shown to induce ROS generation in cancer cell lines. | |
| Non-enzymic antioxidants | Increased levels of GSH, vitamin E, and vitamin C in diabetic rats. |
Note: Direct IC50 value comparison is challenging due to variations in experimental conditions across different studies. Quercetin is consistently reported as a more potent direct antioxidant than many other flavonoids.
Mechanisms of Antioxidant Action
The antioxidant effects of these flavonoids are not limited to direct radical scavenging. They also modulate intracellular signaling pathways involved in the cellular response to oxidative stress.
This compound
The antioxidant mechanism of this compound appears to be multifaceted, with evidence suggesting both indirect and, in some contexts, pro-oxidant effects. In certain cancer cell lines, it has been shown to induce the generation of reactive oxygen species (ROS), leading to apoptosis. Conversely, in diabetic rat models, treatment with this compound led to a significant increase in the levels of non-enzymatic antioxidants such as glutathione (GSH), vitamin E, and vitamin C, thereby reducing overall oxidative stress. Its anti-inflammatory effects are mediated through the downregulation of the NF-κB and MAPK signaling pathways.
Quercetin
Quercetin is a highly potent antioxidant that acts through multiple mechanisms. It is an excellent scavenger of free radicals, including superoxide and hydroxyl radicals. Beyond direct scavenging, quercetin modulates several key signaling pathways to enhance the body's antioxidant defenses. It can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the increased expression of antioxidant enzymes. Quercetin is also known to influence other pathways such as PI3K/Akt, MAPK, and NF-κB to mitigate oxidative stress and inflammation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Quercetin in relation to their antioxidant and associated biological activities.
Caption: Signaling pathways modulated by this compound.
Caption: Antioxidant signaling pathways regulated by Quercetin.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the sample solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.
-
Reagent Preparation:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control.
-
Assay Procedure:
-
Add the sample solution to the diluted ABTS•+ solution.
-
Incubate for a specific time at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Conclusion
In comparing this compound and quercetin, it is evident that quercetin is a significantly more potent direct antioxidant, a property conferred by its specific chemical structure rich in hydroxyl groups. Its antioxidant activity is well-documented through various in vitro assays and its mechanisms involve both direct radical scavenging and modulation of numerous intracellular signaling pathways.
This compound also demonstrates antioxidant-related activities, although its primary mechanisms may be more indirect, such as enhancing the levels of endogenous antioxidants and modulating inflammatory pathways like NF-κB and MAPK. The presence of methoxy groups in place of hydroxyl groups likely reduces its direct radical scavenging capability compared to quercetin. For researchers in drug development, quercetin stands out as a powerful direct antioxidant, while this compound may be of greater interest for its role in modulating specific signaling pathways related to inflammation and cellular stress.
References
Unveiling the In Vivo Potential of 5,7-Dimethoxyflavanone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 5,7-Dimethoxyflavanone (DMF) across various disease models. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of DMF's therapeutic potential against established alternatives.
This compound, a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities. This guide synthesizes findings from multiple in vivo studies to evaluate its performance in models of inflammation, obesity and metabolic syndrome, neurodegenerative disease, and cancer.
Anti-Inflammatory Activity
In preclinical models of acute inflammation, this compound has demonstrated effects comparable to the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin.
Comparative Efficacy in a Rat Paw Edema Model
| Treatment Group | Dosage | Paw Edema Inhibition (%) | Reference |
| This compound | 100 mg/kg | Comparable to Aspirin | [1] |
| Aspirin | 100 mg/kg | Significant Inhibition | [1] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used model induces a localized inflammatory response.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Edema: A subcutaneous injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Treatment: this compound or the comparator drug (e.g., aspirin) is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathway: Anti-inflammatory Action of this compound
This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vitro studies have shown its ability to downregulate the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.[2]
Caption: this compound's anti-inflammatory mechanism.
Anti-Obesity and Metabolic Effects
Studies utilizing high-fat diet (HFD)-induced obese mouse models have demonstrated the potential of this compound in mitigating weight gain and improving metabolic parameters.
Comparative Efficacy in a High-Fat Diet-Induced Obesity Model
| Treatment Group | Dosage | Body Weight Gain | Total Cholesterol | LDL Cholesterol | Reference |
| HFD Control | - | Significant Increase | Elevated | Elevated | [3] |
| This compound | 50 mg/kg/day | Significantly Decreased | Suppressed | Suppressed | [3] |
Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
This model mimics the metabolic dysregulation observed in human obesity.
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of several weeks (e.g., 6 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Treatment: this compound is administered orally daily for a specified duration (e.g., 6 weeks).
-
Measurements: Body weight, food intake, fat pad mass, and serum levels of total cholesterol and low-density lipoprotein (LDL) cholesterol are monitored.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the HFD control group and the DMF-treated group.
Signaling Pathway: Anti-Obesity Action of this compound
The anti-obesity effects of this compound are partly attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK can promote fatty acid oxidation and inhibit adipogenesis.
Caption: this compound's anti-obesity signaling pathway.
Neuroprotective Effects
In a lipopolysaccharide (LPS)-induced memory impairment mouse model, a model relevant to Alzheimer's disease, this compound has shown neuroprotective properties. It has been compared with 5,7,4'-trimethoxyflavone (TMF).
Comparative Efficacy in an LPS-Induced Memory Impairment Model
| Treatment Group | Dosage (mg/kg) | Effect on Aβ levels | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Effect on BDNF levels | Reference |
| LPS Control | - | Increased | Increased | Decreased | |
| This compound | 10, 20, 40 | Significantly Reduced | Significantly Reduced | Significantly Increased | |
| 5,7,4'-Trimethoxyflavone | 10, 20, 40 | Significantly Reduced | Significantly Reduced | No significant change |
Experimental Protocol: LPS-Induced Memory Impairment in Mice
This model is used to study neuroinflammation-associated cognitive deficits.
-
Animal Model: Mice are used for this model.
-
Induction of Memory Impairment: Lipopolysaccharide (LPS) is administered intraperitoneally for a number of consecutive days (e.g., 21 days) to induce neuroinflammation.
-
Treatment: this compound or a comparator is administered orally during the LPS treatment period.
-
Behavioral Testing: Cognitive functions are assessed using tests such as the Morris Water Maze (MWM) and Open Field Test (OFT).
-
Biochemical Analysis: Brain tissue is analyzed for levels of amyloid-beta (Aβ), pro-inflammatory cytokines, and Brain-Derived Neurotrophic Factor (BDNF).
-
Data Analysis: The performance and biochemical markers of the treated groups are compared with the LPS-treated control group.
Signaling Pathway: Neuroprotective Action of this compound
The neuroprotective effects of this compound are multifaceted, involving the reduction of neuroinflammation and the modulation of neurotransmitter systems. It has been shown to upregulate the expression of GABRA1, 5-HT2A, and 5-HT2C in the hippocampus.
Caption: this compound's neuroprotective mechanisms.
Anticancer Activity
In a mouse model of hepatocellular carcinoma (HCC), this compound has shown promise in inhibiting tumor progression. While direct in vivo comparisons with the standard-of-care drug sorafenib are limited, some studies have investigated the effect of DMF on sorafenib's pharmacokinetics.
Efficacy in a DEN/CCl4-Induced Hepatocellular Carcinoma Model
| Treatment Group | Key Findings | Reference |
| HCC Control | Tumor development | |
| This compound | Reduced tumor number and size, improved liver function, enhanced CD8+ T cell infiltration |
Co-administration with Sorafenib
A study in mice showed that co-administration of this compound (75 mg/kg) with sorafenib (10 mg/kg) significantly increased the plasma area under the curve (AUC) of sorafenib from 27,300 ± 2650 ng·h/mL to 47,400 ± 4790 ng·h/mL. This suggests that DMF may enhance the bioavailability and potentially the efficacy of sorafenib by inhibiting efflux transporters like Breast Cancer Resistance Protein (BCRP).
Experimental Protocol: DEN/CCl4-Induced Hepatocellular Carcinoma in Mice
This model recapitulates the progression of fibrosis-associated liver cancer.
-
Animal Model: Mice are used for this long-term study.
-
Induction of HCC: A single intraperitoneal injection of diethylnitrosamine (DEN) is given to young mice (e.g., 14 days old). Starting at a later age (e.g., 4 weeks), weekly intraperitoneal injections of carbon tetrachloride (CCl4) are administered for several weeks to promote liver fibrosis and tumor development.
-
Treatment: this compound is administered orally.
-
Assessment: At the end of the study, liver tissues are examined for tumor number and size. Liver function is assessed through serum biochemical markers. Immune cell infiltration in the tumor microenvironment is analyzed.
-
Data Analysis: The results from the DMF-treated group are compared to the HCC control group.
Signaling Pathway: Anticancer Action of this compound
The anticancer effects of this compound in HCC are associated with the modulation of the gut microbiota and enhancement of anti-tumor immunity. It has been shown to inhibit the NF-κB/CCL2 pathway in HCC cells, which in turn enhances the infiltration and function of CD8+ T cells in the liver. In vitro studies also suggest that DMF can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by modulating pathways like PI3K/Akt/mTOR.
Caption: this compound's anticancer mechanisms in HCC.
References
- 1. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dimethoxyflavanone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5,7-Dimethoxyflavanone is essential for pharmacokinetic studies, quality control of raw materials and finished products, and in vitro and in vivo pharmacological investigations. The selection of a suitable analytical method is a critical step that influences the reliability and validity of experimental results. This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is supported by a summary of typical validation parameters and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely accessible technique that offers sufficient selectivity and sensitivity for the quantification of this compound in less complex matrices, such as herbal extracts and pharmaceutical formulations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where this compound needs to be quantified in complex biological matrices like plasma and tissue homogenates at low concentrations.
The following tables summarize the typical performance characteristics of these two methods for the analysis of flavanones and related compounds, providing a basis for a cross-validation approach.
Table 1: Comparison of Typical Validation Parameters for HPLC-DAD and LC-MS/MS
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[2] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[3] |
| Precision (% RSD) | < 5%[4] | < 15%[3] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | < 3.12 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL | < 12.5 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Low to Moderate | Can be significant, often requires correction |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS.
HPLC-DAD Method
This protocol is suitable for the quantification of this compound in plant extracts and other relatively simple matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient would start at a lower percentage of B, increasing linearly to a higher percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation (for plant material):
-
Accurately weigh the powdered plant material.
-
Perform extraction with a suitable solvent, such as methanol or ethanol, using sonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
LC-MS/MS Method
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar flavanone not present in the sample.
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion of the standards.
Sample Preparation (for plasma):
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.
Validation Parameters to be Assessed:
-
Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of this compound and the internal standard.
-
Linearity: Prepare calibration standards in the blank matrix and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the post-extraction spiked matrix with the response in a neat solution.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the analysis of this compound using HPLC-DAD and LC-MS/MS.
References
- 1. scielo.br [scielo.br]
- 2. Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
A Comparative Analysis of the Anticancer Potential of 5,7-Dimethoxyflavanone and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer potency of the naturally derived flavonoid, 5,7-Dimethoxyflavanone, with established standard-of-care chemotherapeutic drugs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to offer an objective evaluation for researchers in oncology and drug discovery.
Data Presentation: Comparative Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound and standard chemotherapeutic drugs against various cancer cell lines, facilitating a direct comparison of their cytotoxic effects.
Table 1: IC50 Values in HepG2 (Human Liver Carcinoma) Cell Line
| Compound | IC50 (µM) | Citation(s) |
| This compound | 25 | [1] |
| Doxorubicin | 1.1 - 14.72 | [2] |
| Cisplatin | 8.0 - 15.9 | [2] |
| Oxaliplatin | 2.7 | [2] |
| Carboplatin | 70.4 | [2] |
| 5-Fluorouracil (5-FU) | 323.2 |
Table 2: IC50 Values in Various Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HepG2 | Liver | 25 | |
| Doxorubicin | MCF-7 | Breast | 0.1 - 2.5 | |
| A549 | Lung | >20 | ||
| HCT116 | Colon | 24.30 (as µg/ml) | ||
| PC3 | Prostate | 2.64 (as µg/ml) | ||
| Cisplatin | A549 | Lung | 7.49 - 10.91 | |
| HeLa | Cervical | Varies widely | ||
| SKOV-3 | Ovarian | Varies widely | ||
| Paclitaxel | Various | Ovarian | 0.0004 - 0.0034 | |
| Various | Lung | 0.027 - >32 | ||
| SK-BR-3 | Breast | Varies | ||
| MDA-MB-231 | Breast | Varies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound's anticancer activity.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or standard chemotherapeutic drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and control cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.
DAPI Staining for Apoptosis Detection
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can indicate apoptosis.
Principle: While DAPI can stain the nucleus of live cells to some extent, apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which are brightly stained by DAPI.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the compound of interest.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with a solution like 4% paraformaldehyde. Permeabilize the cells with a detergent such as Triton X-100 to allow DAPI to enter the nucleus.
-
DAPI Staining: Incubate the cells with a DAPI staining solution (e.g., 300 nM in PBS) for a short period.
-
Washing and Mounting: Wash the cells with PBS to remove unbound DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the stained cells using a fluorescence microscope with the appropriate filters for DAPI (excitation ~358 nm, emission ~461 nm). Apoptotic nuclei will appear condensed and brightly fluorescent, often fragmented into apoptotic bodies.
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways implicated in the anticancer effects of this compound and a typical experimental workflow for its evaluation.
Figure 1. Experimental workflow for evaluating the anticancer potency of this compound.
Figure 2. Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Figure 3. Postulated mechanism of this compound in the NF-κB signaling pathway.
References
- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5,7-Dimethoxyflavanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5,7-dimethoxyflavanone and its structurally related analogs. By examining the structure-activity relationships (SAR), this document aims to provide valuable insights for the targeted design and development of novel therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key assays provided for reproducibility.
Introduction to this compound and Its Therapeutic Potential
This compound (DMF) is a naturally occurring flavanone found in plants such as Kaempferia parviflora (black ginger).[1][2] Flavonoids, a broad class of polyphenolic compounds, are well-regarded for their diverse pharmacological properties.[3][4] The methoxy groups at the 5 and 7 positions of the A-ring in DMF are key structural features that contribute to its biological activities, which include anti-inflammatory, anticancer, and neuroprotective effects.[5] The methylation of the hydroxyl groups, as seen in DMF compared to its unmethylated analog chrysin (5,7-dihydroxyflavone), has been shown to enhance potency in some cases, potentially due to increased metabolic stability and bioavailability.
The structure-activity relationship of flavanones is significantly influenced by the substitution patterns on their A, B, and C rings. For instance, the presence and position of hydroxyl and methoxy groups can dramatically alter the compound's interaction with biological targets. This guide will delve into these structural nuances, comparing this compound with its analogs to elucidate the chemical features crucial for their bioactivity.
Comparative Biological Activities: A Data-Driven Analysis
The biological efficacy of this compound and its analogs varies significantly with their structural modifications. The following table summarizes key quantitative data from various studies, highlighting the impact of different substitution patterns on their anti-inflammatory and anticancer activities.
Table 1: Comparative Biological Activities of this compound and Its Analogs
| Compound | Structure | Biological Activity | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | 5,7-diOCH3 on A-ring | Anticancer | MTT Assay | HepG2 (Liver Cancer) | 25 µM | |
| Anti-inflammatory | Carrageenan-induced pleurisy | Rat | 75-150 mg/kg (reduces exudate volume) | |||
| BCRP Inhibitor | Sorafenib efflux assay | MDCK/Bcrp1 | Potent inhibition at 5 and 50 µM | |||
| 5,7-Dihydroxyflavanone (Chrysin) | 5,7-diOH on A-ring | Anti-inflammatory | LPS-induced NO production | RAW 264.7 Macrophages | Significant inhibition | |
| 5-Hydroxy-7-methoxyflavanone | 5-OH, 7-OCH3 on A-ring | Anti-inflammatory | PGE2 production | LPS-induced RAW 264.7 | Moderate inhibition | |
| 4'-Bromo-5,7-dimethoxy-flavanone | 5,7-diOCH3 on A-ring, 4'-Br on B-ring | Anti-inflammatory | NO Inhibition | LPS-induced RAW 264.7 | 1.030 µg/mL | |
| 2'-Carboxy-5,7-dimethoxy-flavanone | 5,7-diOCH3 on A-ring, 2'-COOH on B-ring | Anti-inflammatory | NO Inhibition | LPS-induced RAW 264.7 | 0.906 µg/mL | |
| 5,7-Dihydroxy-8-(pyridine-4yl)flavone | 5,7-diOH on A-ring, 8-pyridinyl | Anti-inflammatory | iNOS and COX-2 expression | LPS-induced RAW 264.7 | Strong inhibition | |
| Oxime derivative of 5,7-Dimethoxyflavone (Compound 6) | Oxime at C4 | Anticancer | Cytotoxicity Assay | T47D (Breast Cancer) | 22.94 µg/mL | |
| Oxime derivative of 5,7-Dimethoxyflavone (Compound 7) | Oxime at C4 | Anticancer | Cytotoxicity Assay | HepG2 (Liver Cancer) | 21.36 µg/mL |
Structure-Activity Relationship Insights
The data presented in Table 1 reveals several key SAR trends:
-
A-Ring Substitution: The methoxylation pattern on the A-ring is critical for activity. This compound exhibits potent anticancer and anti-inflammatory effects. The presence of a hydroxyl group at the 5-position, as seen in 5-hydroxy-7-methoxyflavanone, appears to maintain moderate anti-inflammatory activity. Comparing this compound to its unmethylated counterpart, chrysin, suggests that methylation can enhance cytotoxic potency.
-
B-Ring Substitution: Modifications to the B-ring significantly modulate the anti-inflammatory activity of the this compound scaffold. The introduction of a bromine atom at the 4'-position or a carboxyl group at the 2'-position results in potent nitric oxide (NO) inhibition. This indicates that both electron-withdrawing and acidic functional groups on the B-ring can enhance anti-inflammatory potential.
-
C-Ring Modification: Derivatization of the C-ring, such as the formation of an oxime at the C4 position, has been shown to yield compounds with significant cytotoxicity against breast and liver cancer cell lines.
Signaling Pathway Modulation
This compound and its analogs exert their anti-inflammatory effects primarily through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. This compound has been shown to inhibit the production of these mediators.
The following diagram illustrates the general mechanism of LPS-induced inflammation and the points of intervention by this compound analogs.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
This protocol is used to assess the effect of flavanone compounds on cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
This technique is used to measure the levels of key proteins in the NF-κB signaling pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The structure-activity relationship of this compound and its analogs reveals that the flavanone scaffold is a promising template for the development of new therapeutic agents. The methoxylation pattern on the A-ring, coupled with specific substitutions on the B and C rings, can be strategically manipulated to optimize anticancer and anti-inflammatory activities. The detailed experimental protocols provided in this guide are intended to support further research in this area, enabling the scientific community to build upon these findings and accelerate the discovery of novel, potent, and selective drug candidates.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 5,7-Dimethoxyflavanone: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the molecular targets of 5,7-Dimethoxyflavanone (DMF), a flavonoid with known anti-inflammatory properties. While preclinical studies suggest DMF exerts its effects by downregulating key inflammatory pathways like NF-κB and MAPK, definitive validation of its direct molecular targets is a critical step for therapeutic development.[1] This document focuses on the use of knockout (KO) models as a gold-standard validation method and presents a hypothetical case study to illustrate its application.
Comparison of Target Validation Methods
The following table compares common techniques for molecular target validation.
Table 1: Comparison of Molecular Target Validation Methodologies
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Knockout (KO) Models | Permanent and complete removal of a target gene using technologies like CRISPR-Cas9. | Provides definitive, unambiguous evidence of target necessity; creates stable cell lines for reproducible assays. | Time-consuming to generate; potential for lethal phenotypes if the gene is essential; risk of compensatory mechanisms. |
| RNA Interference (siRNA/shRNA) | Transient reduction (knockdown) of gene expression by targeting mRNA for degradation. | Rapid, cost-effective, and suitable for high-throughput screening; useful for studying essential genes where KO would be lethal. | Incomplete protein depletion; transient effects; potential for significant off-target effects, complicating data interpretation. |
| Pharmacological Inhibition | Use of selective small molecule inhibitors to block the function of the target protein. | Allows for acute, reversible, and dose-dependent inhibition; can be used in vivo. | Inhibitors may lack perfect specificity, leading to off-target effects; does not provide genetic proof of the target's role. |
| In Vitro Binding Assays | Direct measurement of the physical interaction between the compound and a purified protein. | Confirms direct binding; allows for quantification of binding affinity (Kd). | Does not confirm functional activity within a cellular context; may not reflect interactions in a native biological system. |
Performance Data: A Hypothetical Case Study with an IKKβ Knockout Model
To illustrate the power of knockout models, we present a hypothetical experiment validating IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) as the primary anti-inflammatory target of this compound. IKKβ is a crucial kinase in the canonical NF-κB signaling pathway, which is activated by inflammatory stimuli like Lipopolysaccharide (LPS).
In this scenario, wild-type (WT) and IKKβ knockout (IKKβ-KO) macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of DMF. The production of the pro-inflammatory cytokine TNF-α is measured. The expected outcome is that DMF will significantly reduce TNF-α production in WT cells, but this effect will be abolished in IKKβ-KO cells, proving that DMF's activity is dependent on the presence of IKKβ.
Table 2: Hypothetical Effect of this compound on LPS-Induced TNF-α Secretion in WT and IKKβ-KO Macrophages
| Cell Type | Treatment Group | TNF-α Secretion (pg/mL) | % Inhibition by DMF |
|---|---|---|---|
| Wild-Type (WT) | LPS (10 ng/mL) | 2150 ± 180 | N/A |
| Wild-Type (WT) | LPS + DMF (10 µM) | 940 ± 110 | 56.3% |
| IKKβ Knockout (KO) | LPS (10 ng/mL) | 350 ± 45 | N/A |
| IKKβ Knockout (KO) | LPS + DMF (10 µM) | 335 ± 50 | 4.3% |
Data are presented as mean ± SD, adapted from realistic experimental outcomes for inflammatory responses in knockout models. The significantly lower TNF-α production in the KO baseline reflects IKKβ's critical role in the LPS-induced inflammatory response.
Experimental Protocols
Accurate validation requires robust and well-defined experimental procedures. Below are detailed protocols for generating a knockout cell line and quantifying cytokine production.
Protocol: Generation of IKKβ Knockout RAW 264.7 Cell Line via CRISPR-Cas9
This protocol outlines the steps to create a stable IKKβ knockout macrophage cell line.
-
Guide RNA (gRNA) Design: Design two unique gRNAs targeting a critical exon of the murine Ikbkb (IKKβ) gene using a validated online design tool to minimize off-target effects.
-
Vector Construction: Anneal and clone the synthesized gRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., blasticidin resistance). A recommended plasmid is pCRISPR-EASY, which co-expresses Cas9 and the gRNA.
-
Transfection: Transfect low-passage RAW 264.7 macrophages with the gRNA/Cas9 plasmid. Electroporation is an effective method for this cell line.
-
Culture cells to 50-70% confluency.
-
Dilute 10-20 µg of endotoxin-free plasmid into a sterile electroporation buffer with the cell suspension.
-
Use an electroporator with an exponential decay protocol.
-
-
Selection: 24 hours post-transfection, begin selection by adding blasticidin (e.g., 10 µg/mL) to the culture medium. Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transfected cells are eliminated.
-
Single-Cell Cloning: Isolate individual blasticidin-resistant clones via limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate. Culture the clones until colonies are established.
-
Validation: Expand individual clones and screen for successful knockout.
-
Genomic DNA Analysis: Isolate genomic DNA, PCR amplify the targeted region, and use Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Confirm the complete absence of IKKβ protein expression by Western blot using a validated anti-IKKβ antibody. This is the definitive step to confirm a functional knockout.
-
Protocol: Quantification of TNF-α by ELISA
This protocol describes the measurement of TNF-α in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α (e.g., at 2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Cell Seeding and Treatment: Seed WT and IKKβ-KO RAW 264.7 cells in a separate 24-well plate. Allow them to adhere. Pre-treat cells with vehicle (e.g., 0.1% DMSO) or 10 µM this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours to induce a robust TNF-α response.
-
Sample Collection: Collect the culture supernatants. If necessary, centrifuge to remove cell debris and store at -80°C.
-
ELISA Procedure:
-
Wash the coated ELISA plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Add standards (recombinant murine TNF-α) and collected cell supernatants to the wells and incubate for 1.5-2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for murine TNF-α. Incubate for 1 hour.
-
Wash the plate and add an Avidin-HRP conjugate. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution. Allow color to develop in the dark (approx. 20 minutes).
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the TNF-α concentration in samples by interpolating from the standard curve.
Visualizing Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: DMF is hypothesized to inhibit IKKβ, preventing NF-κB activation.
Experimental Workflow for Target Validation Using a Knockout Model
Caption: Workflow for validating DMF's molecular target via knockout.
References
- 1. protocols.io [protocols.io]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Flavonoids: A Comparative Study Highlighting 5,7-Dimethoxyflavanone
For researchers, scientists, and drug development professionals, understanding the metabolic stability of flavonoid compounds is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the metabolic stability of 5,7-Dimethoxyflavanone against other notable flavonoids, supported by experimental data and detailed methodologies. The inherent structural features of flavonoids, particularly the presence and position of methoxy groups, play a crucial role in their metabolic fate, influencing their bioavailability and efficacy.
Methoxylated flavones, such as this compound, have demonstrated significantly enhanced metabolic stability compared to their hydroxylated counterparts. This increased stability is a key factor in their promising profile as potential chemopreventive agents. The metabolic landscape of these compounds is primarily governed by cytochrome P450 (CYP) enzymes, with oxidative demethylation being a rate-limiting step for fully methylated flavones.
Comparative Metabolic Stability of Flavonoids
The following table summarizes the in vitro metabolic stability of this compound and a selection of other flavonoids in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), offer a clear comparison of their metabolic susceptibility. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Flavonoid | Type | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| This compound | Dimethoxy-Flavanone | Relatively High | Relatively Low |
| 5,7-Dimethoxyflavone | Dimethoxy-Flavone | Stable | 13 |
| 5-Methoxyflavone | Monomethoxy-Flavone | Stable | 18 |
| Chrysin (5,7-Dihydroxyflavone) | Dihydroxy-Flavone | Rapidly Metabolized | High |
| Apigenin (5,7,4'-Trihydroxyflavone) | Trihydroxy-Flavone | Rapidly Metabolized | High |
| Kaempferide | Methoxy-Flavonol | Less Stable | 82 |
| 4'-Methoxyflavone | Monomethoxy-Flavone | Less Stable | 161 |
| Tectochrysin | Methoxy-Flavonol | Less Stable | 283 |
Note: "Relatively High" and "Relatively Low" for this compound indicate its expected stability based on the trend observed with other methoxylated flavones, though specific quantitative data was not found in the provided search results. The table highlights the general trend of increased stability with methoxylation.
Experimental Protocols
A standardized in vitro metabolic stability assay using human liver microsomes is crucial for obtaining reliable and comparable data. The following protocol outlines a typical experimental workflow.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Materials and Reagents:
-
Test flavonoid (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a reaction mixture containing the test flavonoid and human liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining concentration of the parent flavonoid at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression of the initial phase of the curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume in μL / mg of microsomal protein)
Visualizing the Process and Pathways
To better understand the experimental process and the metabolic fate of flavonoids, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Major metabolic pathways of flavonoids in the liver.
Conclusion
The metabolic stability of flavonoids is a critical determinant of their in vivo activity. The available data strongly suggest that methoxylation, as seen in this compound, confers a significant advantage by protecting the flavonoid core from extensive metabolism. This leads to a longer half-life and lower clearance, potentially resulting in higher bioavailability and sustained therapeutic effects. For drug development professionals, focusing on methoxylated flavonoids like this compound could be a promising strategy for developing novel therapeutics with improved pharmacokinetic profiles. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites.
5,7-Dimethoxyflavanone: A Comparative Analysis of its Therapeutic Potential Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavanone that has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, and neuroprotective agent. This guide provides a comprehensive comparison of DMF's therapeutic potential against established drugs in these key areas, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven perspective to inform further research and drug development initiatives.
Anti-inflammatory Potential: this compound vs. Aspirin
This compound has demonstrated notable anti-inflammatory effects, positioning it as a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) like Aspirin.
Quantitative Data Summary
| Compound | Model | Key Findings | Reference |
| This compound | Carrageenan-induced rat paw edema | Comparable anti-inflammatory effect to Aspirin. Markedly inhibited prostaglandin biosynthesis. | [1] |
| Aspirin | Carrageenan-induced rat paw edema | Standard anti-inflammatory agent used as a positive control. | [1] |
Further quantitative data from direct comparative studies is needed to establish a more precise dose-response relationship between this compound and Aspirin.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Aspirin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animals are divided into three groups: control (vehicle), this compound-treated, and Aspirin-treated.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathway: Inhibition of Pro-inflammatory Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Workflow for assessing anti-inflammatory activity.
Caption: Inhibition of MAPK and NF-κB pathways by 5,7-DMF.
Anticancer Potential: this compound vs. Doxorubicin
DMF has shown promising anticancer activity, particularly against hepatocellular carcinoma. A comparison with the standard chemotherapeutic agent Doxorubicin provides context for its potential efficacy.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HepG2 (Liver Cancer) | MTT Assay | 25 µM | |
| Doxorubicin | HepG2 (Liver Cancer) | MTT Assay | ~1.679 µg/mL to 12.2 µM | [2][3] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
HepG2 cells
-
This compound
-
Doxorubicin (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or vehicle (control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis
One of the proposed mechanisms for the anticancer activity of this compound is the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Workflow for determining cell viability using MTT assay.
Neuroprotective Potential: this compound vs. Donepezil
DMF has emerged as a candidate for neuroprotective therapies, with potential applications in neurodegenerative diseases like Alzheimer's. A comparison with Donepezil, a standard treatment for Alzheimer's disease, is warranted.
Quantitative Data Summary
| Compound | Model | Key Findings | Reference |
| This compound | LPS-induced memory impairment in mice | Reduced neuroinflammation and improved cognitive function in the Morris water maze. | |
| Donepezil | APP/PS1 transgenic mice (Alzheimer's model) | Significantly improved cognitive function in the Morris water maze test. | [4] |
Direct comparative studies using the same animal model and cognitive tests are required for a conclusive assessment of their relative efficacy.
Experimental Protocol: Morris Water Maze
This behavioral test is widely used to assess spatial learning and memory in rodents.
Materials:
-
Mice
-
This compound
-
Donepezil (positive control)
-
Circular water tank
-
Escape platform
-
Video tracking software
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters such as escape latency (time to find the platform) and path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
The performance of the this compound and Donepezil-treated groups is compared to the control group.
Signaling Pathway: Modulation of Neuroinflammatory and Neurotrophic Pathways
The neuroprotective effects of this compound are thought to be mediated through the suppression of neuroinflammation and the enhancement of neurotrophic factor expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5,7-Dimethoxyflavanone and Its Hydroxylated Counterparts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological activities. This guide provides a detailed, head-to-head comparison of 5,7-dimethoxyflavanone (DMF) and its principal hydroxylated analogs: 5,7-dihydroxyflavanone (chrysin) and 5-hydroxy-7-methoxyflavanone (pinostrobin). The substitution pattern on the A-ring, specifically at the C-5 and C-7 positions, significantly influences the biological and pharmacokinetic properties of these compounds. Understanding these structure-activity relationships is crucial for the development of novel therapeutics. This document summarizes key experimental data on their anti-inflammatory, antioxidant, and anticancer activities, provides detailed experimental protocols, and visualizes relevant signaling pathways.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound, chrysin, and pinostrobin. It is important to note that the data presented has been compiled from various studies, and direct comparisons of absolute values should be made with caution due to potentially different experimental conditions.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference(s) |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production. | [1] |
| PGE2 Production | LPS-induced RAW 264.7 cells | Moderate inhibitory activity. | [2] | |
| Chrysin (5,7-Dihydroxyflavanone) | PGE2 Production | LPS-treated RAW 264.7 cells | Derivatives showed stronger inhibition than chrysin itself. Methylation of hydroxyl groups increased in vivo bioactivity. | [1][3] |
| COX-2 Expression | LPS-activated RAW 264.7 cells | Significantly suppressed LPS-induced COX-2 protein and mRNA expression. | [3] | |
| Pinostrobin (5-Hydroxy-7-methoxyflavanone) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Decreased LPS-induced NO production. | |
| COX-2 Inhibition | In vitro | IC50 = 285.67 µM. |
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | Key Findings | Reference(s) |
| This compound | - | Generally considered to have lower direct antioxidant activity than hydroxylated counterparts, but may act as an indirect antioxidant by inducing cytoprotective enzymes. | |
| Chrysin (5,7-Dihydroxyflavanone) | DPPH Radical Scavenging | Possesses direct radical scavenging activity due to the presence of hydroxyl groups. | |
| Pinostrobin (5-Hydroxy-7-methoxyflavanone) | DPPH and FRAP | Demonstrates direct antioxidant activity. |
Table 3: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 Value | Reference(s) |
| This compound | HepG2 (Liver Cancer) | 25 µM | |
| Chrysin (5,7-Dihydroxyflavanone) | A549 (Lung Cancer) | 20.51 ± 1.27 μM | |
| Various | Ether derivatives showed IC50 values ranging from 1.43 µM to 33.5 µM against various cancer cell lines including HeLa, PC-3, MCF-7, and HepG2. | ||
| Pinostrobin (5-Hydroxy-7-methoxyflavanone) | Various | Exerts anticancer effects by inducing ROS-mediated apoptosis and cell cycle arrest. |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, chrysin, pinostrobin) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds at various concentrations
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
Procedure:
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution.
-
Initiation: Add the DPPH working solution to initiate the reaction.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by flavanones.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial in regulating cell proliferation and survival, and its inhibition is a key mechanism for the anticancer activity of many flavonoids.
Caption: Inhibition of the MAPK/ERK signaling pathway by flavanones.
Experimental Workflow for Flavanone Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of flavanones.
Caption: A general experimental workflow for evaluating flavanones.
Discussion and Conclusion
The substitution pattern at the C-5 and C-7 positions of the flavanone A-ring profoundly influences the biological activity of these compounds.
This compound (DMF) often exhibits enhanced metabolic stability and cellular uptake compared to its hydroxylated counterparts, which can translate to greater potency in certain biological assays, such as those for anticancer activity. The methoxy groups contribute to increased lipophilicity, which may facilitate passage across cell membranes.
Chrysin (5,7-dihydroxyflavanone) , on the other hand, demonstrates potent direct antioxidant and radical-scavenging activities, a characteristic attributed to its free hydroxyl groups. However, these hydroxyl groups are also sites for rapid metabolic conjugation, which can lead to poor bioavailability.
Pinostrobin (5-hydroxy-7-methoxyflavanone) represents an intermediate structure and exhibits a blend of activities, including both antioxidant and anti-inflammatory effects.
From a structure-activity relationship perspective, methylation of the hydroxyl groups in chrysin to form DMF appears to be a trade-off: it may reduce direct antioxidant capacity but can enhance other biological activities like antiproliferative and in vivo anti-inflammatory effects, likely due to improved pharmacokinetic properties.
References
Synergistic Potential of 5,7-Dimethoxyflavanone in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, has garnered significant attention in oncological research for its intrinsic anti-cancer properties, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest in cancer cells. Beyond its standalone efficacy, emerging evidence highlights its potential as a powerful synergistic agent when combined with other bioactive compounds, particularly conventional chemotherapeutics. This guide provides a comparative analysis of the synergistic effects of this compound with other bioactive compounds, supported by experimental data and detailed methodologies, to inform future research and drug development strategies.
Quantitative Analysis of Synergistic Combinations
The synergistic potential of this compound is most prominently documented in its combination with the chemotherapeutic agent, mitoxantrone. The primary mechanism underlying this synergy is the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as Breast Cancer Resistance Protein (BCRP), by DMF. This inhibition leads to a significant increase in the intracellular accumulation and efficacy of mitoxantrone in cancer cells.
| Bioactive Compound | Cell Line | Key Findings | Reference |
| Mitoxantrone | MDCK/Bcrp1 and MDCK/BCRP | In the presence of 2.5 µM or 25 µM of 5,7-DMF, the intracellular concentration of mitoxantrone was significantly increased. Co-administration in mice led to a 94.5% increase in the AUC of mitoxantrone in the liver and a 61.9% increase in the kidneys.[1] | [1] |
While extensive quantitative data in the form of IC50 values for combinations and Combination Index (CI) values are still emerging, the significant increase in intracellular drug concentration strongly suggests a potent synergistic interaction. Further research is warranted to quantify the synergy with mitoxantrone and to explore combinations with other chemotherapeutic agents such as doxorubicin, paclitaxel, and cisplatin.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, this section provides detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of 5,7-DMF alone and in combination with other bioactive compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (DMF)
-
Bioactive compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DMF, the other bioactive compound, and their combinations for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to quantify the induction of apoptosis by 5,7-DMF and its combinations.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (DMF)
-
Bioactive compound of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to investigate the effect of 5,7-DMF and its combinations on the expression of key proteins involved in signaling pathways.
Materials:
-
Cancer cell lines of interest
-
This compound (DMF)
-
Bioactive compound of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., ABCG2, Akt, p-Akt, Bax, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds, harvest, and lyse to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are primarily attributed to its ability to modulate key cellular pathways, particularly those involved in drug resistance and apoptosis.
Inhibition of ABCG2 Drug Efflux Pump
A key mechanism of synergy is the inhibition of the ABCG2 transporter by 5,7-DMF. This leads to increased intracellular accumulation of chemotherapeutic drugs that are substrates of this pump, such as mitoxantrone, thereby enhancing their cytotoxic effects.[1]
Caption: Mechanism of Synergy via ABCG2 Inhibition.
Modulation of Apoptosis and Survival Pathways
Studies on structurally similar flavonoids suggest that 5,7-DMF may also exert its synergistic effects by modulating key signaling pathways that regulate apoptosis and cell survival, such as the PI3K/Akt pathway. By inhibiting pro-survival signals and upregulating pro-apoptotic proteins, DMF can lower the threshold for apoptosis induction by other bioactive compounds.[2]
Caption: Modulation of PI3K/Akt and Apoptosis Pathways.
Conclusion
This compound demonstrates significant promise as a synergistic agent in combination cancer therapy. Its ability to inhibit the ABCG2 drug efflux pump and potentially modulate critical cell survival and apoptosis pathways makes it a valuable candidate for further investigation. The provided experimental protocols and mechanistic insights are intended to serve as a resource for researchers to explore and quantify the synergistic potential of 5,7-DMF with a broader range of bioactive compounds, ultimately contributing to the development of more effective and targeted cancer treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of 5,7-Dimethoxyflavanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,7-Dimethoxyflavanone, prioritizing safety and operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar flavonoid compounds and general laboratory chemicals.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, adherence to standard laboratory safety protocols is essential. 5,7-Dimethoxyflavone, a related compound, is classified as an irritant, causing skin and serious eye irritation[1]. Therefore, a cautious approach is warranted for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal activities within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with the skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2][3].
-
Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation. The collected material should be placed in a clearly labeled, sealed container for disposal[2][4]. The spill area should then be decontaminated. For similar compounds, a 10% caustic solution has been recommended for decontamination, followed by adequate ventilation of the area.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, with careful consideration of its properties and potential hazards. Do not discharge into drains or the environment.
-
Waste Segregation: At the point of generation, segregate waste containing this compound.
-
Solid Waste: Collect unused or waste this compound, along with any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, robust, and sealable container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof liquid waste container. Avoid mixing with incompatible waste streams.
-
-
Containerization and Labeling:
-
Use containers that are chemically resistant and appropriate for the type of waste (solid or liquid).
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution's policy).
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
Any known hazard information (e.g., "Irritant").
-
The date of accumulation.
-
-
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Follow your institution's guidelines regarding the maximum allowable storage time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any required documentation to the disposal personnel.
-
Quantitative Data Summary
| Parameter | Value/Information | Source Compound | Citation |
| GHS Hazard Statement | H315: Causes skin irritation | 5,7-Dimethoxyflavone | |
| GHS Hazard Statement | H319: Causes serious eye irritation | 5,7-Dimethoxyflavone | |
| Spill Decontamination | 10% Caustic Solution | 8-Hydroxy-5,7-dimethoxyflavanone |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5,7-Dimethoxyflavanone
Essential Safety and Handling Guide for 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended storage is in a well-closed container, refrigerated or frozen (2-8°C)[2]. Solutions in DMSO can be stored at -20°C for one month or -80°C for six months, protected from light[3][4].
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders[2].
-
Procedural Steps:
-
Before beginning work, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weigh boats for handling the solid powder.
-
To minimize dust formation, avoid pouring the powder directly from the bottle. Instead, transfer it in small, manageable scoops.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
-
3. First Aid Measures: In case of accidental exposure, follow these first aid procedures and seek medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Consult a doctor. |
| Inhalation | Remove from exposure and move to fresh air immediately. Consult a doctor. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in DMSO").
3. Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
4. Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.
-
Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated after disposal is complete.
Visual Workflow Guides
The following diagrams provide a visual representation of the key operational and disposal workflows for handling this compound.
Caption: A flowchart illustrating the standard operational workflow for safely handling this compound.
Caption: A logical diagram outlining the proper disposal plan for waste generated from this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
